N-(6-Hydroxyhexyl)trifluoroacetamide
Description
The exact mass of the compound 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYSPBEPMOQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394444 | |
| Record name | 6-(Trifluoroacetamido)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40248-34-8 | |
| Record name | 6-(Trifluoroacetamido)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-Hydroxyhexyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide, a valuable intermediate in pharmaceutical and materials science research. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction
This compound is a fluorinated amide alcohol. The presence of the trifluoroacetyl group imparts unique properties, including increased volatility and altered polarity, which are advantageous in various applications. This guide focuses on the chemical synthesis of this compound, providing researchers with the necessary information for its preparation in a laboratory setting.
Synthesis Pathways
The synthesis of this compound primarily involves the N-trifluoroacetylation of 6-amino-1-hexanol. Two common and effective methods for this transformation are the use of trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate as the trifluoroacetylating agent.
2.1. Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This is a rapid and efficient method for the N-trifluoroacetylation of primary amines. The reaction proceeds via nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the trifluoroacetic acid byproduct.
2.2. Trifluoroacetylation using Ethyl Trifluoroacetate
This method offers a milder alternative to using the highly reactive trifluoroacetic anhydride. The reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl trifluoroacetate by the amino group of 6-amino-1-hexanol. This reaction is often carried out under basic conditions to facilitate the deprotonation of the amine, increasing its nucleophilicity.
Detailed Experimental Protocols
3.1. Synthesis of this compound using Trifluoroacetic Anhydride
Materials and Equipment:
-
6-Amino-1-hexanol
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
3.2. Synthesis of this compound using Ethyl Trifluoroacetate
Materials and Equipment:
-
6-Amino-1-hexanol
-
Ethyl trifluoroacetate
-
Methanol or an aqueous buffer solution (pH 8-11)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) in a suitable solvent such as methanol or an aqueous buffer solution with a pH between 8 and 11.
-
Add ethyl trifluoroacetate (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for methanol) or maintain at a moderately elevated temperature (e.g., 50-60 °C for aqueous solutions) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in methanol, remove the solvent under reduced pressure. If an aqueous buffer was used, proceed to extraction.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure this compound.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound Name | Starting Material: 6-Amino-1-hexanol | Product: this compound |
| Molecular Formula | C₆H₁₅NO | C₈H₁₄F₃NO₂ |
| Molecular Weight | 117.19 g/mol | 213.20 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 55-58 °C | 46-49 °C |
| Boiling Point | 224-225 °C | Not available |
| CAS Number | 4048-33-3 | 40248-34-8 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.5-7.0 (br s, 1H, NH), 3.65 (t, 2H, -CH₂-OH), 3.35 (q, 2H, -NH-CH₂-), 1.5-1.7 (m, 4H, -CH₂-CH₂-OH and -NH-CH₂-CH₂-), 1.3-1.5 (m, 4H, internal -CH₂- groups), ~1.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~157 (q, J ≈ 37 Hz, C=O), ~116 (q, J ≈ 288 Hz, CF₃), ~62 (-CH₂-OH), ~40 (-NH-CH₂-), ~32, ~29, ~26, ~25 (internal -CH₂- groups) |
| FTIR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch and O-H stretch, broad), ~2930 and ~2860 (C-H stretch), ~1700 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1150-1250 (C-F stretch) |
| Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. The data presented are predicted values based on typical ranges for similar functional groups. |
Mandatory Visualization
Caption: Synthesis of this compound using TFAA.
Caption: Synthesis of this compound using Ethyl Trifluoroacetate.
Caption: General experimental workflow for synthesis and purification.
Physicochemical properties of N-(6-Hydroxyhexyl)trifluoroacetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their work. This document summarizes key data in a structured format, outlines a plausible experimental protocol for its synthesis, and includes a visualization of the synthetic workflow.
Core Physicochemical Properties
This compound is a fluorinated amide alcohol. Its structure combines a hydrophilic hydroxyl group with a lipophilic trifluoroacetylated hexyl chain, giving it amphipathic characteristics. These properties make it a subject of interest in various research applications, including its use as a cross-linking reagent and in the synthesis of more complex molecules like glycopeptide derivatives.[1][2][3]
Data Presentation
The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄F₃NO₂ | [2][3][4] |
| Molecular Weight | 213.20 g/mol | [1][2][3][4][5] |
| Appearance | Crystals | [1][3] |
| Melting Point | 46-49 °C | [1][3] |
| Boiling Point | 288.7 °C (Predicted) | [2] |
| Flash Point | 128.4 °C (Predicted) | [2] |
Table 2: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source(s) |
| CAS Number | 40248-34-8 | [1][2][3][4][5] |
| IUPAC Name | 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | [5][6] |
| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, 6-(Trifluoroacetylamino)-1-Hexanol | [1][2][5] |
| InChI Key | BGCYSPBEPMOQII-UHFFFAOYSA-N | [1][3][6] |
| SMILES | OCCCCCCNC(=O)C(F)(F)F | [1][3][5] |
| XLogP3-AA | 1.4 | [5][6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 7 | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis involves the N-acylation of 6-amino-1-hexanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent.
Materials:
-
6-amino-1-hexanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-1-hexanol (1 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring, add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methylene protons of the hexyl chain, a triplet for the terminal hydroxyl proton, and a broad triplet for the amide proton.
-
¹³C NMR will display distinct signals for the carbonyl carbon and the trifluoromethyl carbon, in addition to the six carbons of the hexyl chain.
-
¹⁹F NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and strong C-F stretching bands.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (213.20 g/mol ). The fragmentation pattern can provide further structural information.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a representative procedure and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed with appropriate safety precautions.
References
Spectroscopic and Spectrometric Analysis of N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Guide
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide is a fluorinated derivative of 6-amino-1-hexanol. The presence of the trifluoroacetamide group and a primary alcohol function imparts unique chemical properties, making it a compound of interest in various research areas, including materials science and drug development. Accurate structural elucidation and characterization are paramount for its application. This guide outlines the expected spectral characteristics and the methodologies for their acquisition and analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | br s | 1H | N-H |
| 3.64 | t | 2H | H O-CH ₂- |
| 3.30 | q | 2H | -CH ₂-NH- |
| 1.58 | m | 4H | H O-CH₂-CH ₂- and -CH ₂-CH₂-NH- |
| 1.37 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| 157.5 (q, J ≈ 37 Hz) | -NH-C =O |
| 115.8 (q, J ≈ 287 Hz) | -C F₃ |
| 62.7 | HO-C H₂- |
| 40.5 | -C H₂-NH- |
| 32.5 | HO-CH₂-C H₂- |
| 29.0 | -C H₂-CH₂-NH- |
| 26.4 | HO-CH₂-CH₂-C H₂- |
| 25.3 | -CH₂-C H₂-CH₂-NH- |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amide) |
| 2940 - 2860 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1700 | Strong | C=O stretch (amide I) |
| ~ 1550 | Strong | N-H bend (amide II) |
| 1300 - 1100 | Strong | C-F stretch |
| ~ 1060 | Medium | C-O stretch (alcohol) |
MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z | Interpretation |
| 214.105 | [M+H]⁺ (Calculated for C₈H₁₅F₃NO₂⁺) |
| 212.090 | [M-H]⁻ (Calculated for C₈H₁₃F₃NO₂⁻) |
| 196 | [M-H₂O]⁺ |
| 114 | [M-CF₃CO]⁺ |
| 100 | [M-CF₃CONH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. A brief period of vortexing may be applied.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans (or more, due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition (ESI):
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized for the specific instrument (e.g., 100-150 °C).
-
-
Data Acquisition (EI):
-
Mass Spectrometer: An electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
The following diagrams illustrate the general workflow and logical connections in the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
Unraveling N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Overview of a Versatile Chemical Reagent
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: An extensive review of publicly available scientific literature and chemical databases reveals that N-(6-Hydroxyhexyl)trifluoroacetamide is primarily utilized as a chemical reagent and building block in organic synthesis. As of the current date, there is no established body of research detailing a specific pharmacological mechanism of action for this compound in the context of a bioactive agent or therapeutic drug. Its utility is principally documented in its application as a linker, a component in the synthesis of more complex molecules, and in the preparation of materials for biochemical assays.
This technical guide provides a comprehensive overview of the known chemical properties and documented applications of this compound, drawing from available chemical supplier data and the limited related scientific publications.
Chemical and Physical Properties
This compound, with the CAS number 40248-34-8, is a fluorinated aminated alcohol.[1] Its chemical structure and properties make it a versatile reagent in various chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2][3] |
| Molecular Weight | 213.20 g/mol | [2][3][4] |
| IUPAC Name | 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | [3][4] |
| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, N-(Trifluoroacetyl)hexanolamine, 6-(Trifluoroacetylamino)-1-Hexanol | [1][4] |
| Appearance | Crystals | |
| Melting Point | 46-49 °C | |
| Boiling Point | 288.7 °C | [2] |
| Flash Point | 128.4 °C | [2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bond Count | 6 | [3] |
Documented Applications
The primary applications of this compound are in chemical synthesis and material science. It is not marketed as a bioactive compound with a defined mechanism of action.
Use as a Cross-linking Reagent and in Synthesis
Sigma-Aldrich classifies this compound as a cross-linking reagent. This suggests its utility in creating connections between molecules, which is a fundamental process in the development of polymers, hydrogels, and bioconjugates.
One of the specific documented uses is in the synthesis of a branched glycopeptide derivative containing terminal D-mannose 6-phosphate residues. In this context, the compound likely serves as a linker or a precursor to a component of the final complex molecule.
Application in Library Preparation
Santa Cruz Biotechnology notes that this compound is a "fluorinated aminated alcohol for library preparation".[1] This points to its use in combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening in drug discovery. The trifluoroacetamide group can serve as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications.
Potential in Magnetic Resonance Imaging (MRI)
Biosynth describes 6-(Trifluoroacetylamino)-1-Hexanol as a "magnetic compound" that can bind to liposomes and hydrophobic membranes.[2] It is also mentioned as an imidazolide ligand that binds to ribonucleotides and nucleic acid matrix proteins.[2] These properties suggest a potential, albeit not extensively documented, application as a contrast agent in magnetic resonance imaging (MRI), possibly for the detection of gadolinium ions.[2] The amphipathic nature of the molecule, possessing both hydrophilic and hydrophobic properties, would facilitate its interaction with biological membranes.[2]
Experimental Protocols
Detailed experimental protocols for a specific biological mechanism of action of this compound are not available, as this is not its primary area of application. The protocols associated with this compound would be those of organic synthesis, such as its use in peptide synthesis or the creation of chemical libraries. These protocols are highly specific to the desired end product and are not indicative of a biological mechanism of the reagent itself.
Signaling Pathways and Logical Relationships
As there is no established biological mechanism of action, there are no known signaling pathways directly modulated by this compound. The logical relationships involving this compound are primarily within the domain of synthetic chemistry.
Below is a conceptual workflow illustrating the role of this compound as a chemical building block.
Caption: Conceptual role of this compound as a chemical reagent.
Conclusion
References
Unveiling the Biological Landscape of N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide, a fluorinated aminated alcohol, has emerged as a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of the currently available information on its biological activities, physicochemical properties, and potential applications. While in-depth biological data remains limited in publicly accessible literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological interactions. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |
| Molecular Weight | 213.20 g/mol | [1][2] |
| Melting Point | 46-49 °C | [3] |
| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, 6-(Trifluoroacetylamino)-1-Hexanol | [4] |
Biological Activity and Potential Applications
Current scientific literature and supplier information suggest that this compound is primarily utilized as a building block in chemical synthesis and specialized applications.
Use as a Linker and in Library Preparation:
The structure of this compound, featuring a hydroxyl group and a protected amine, makes it a suitable candidate for use as a cross-linking reagent and for the preparation of chemical libraries.[2] The trifluoroacetamide group serves as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications.
Interaction with Membranes and Potential in Imaging:
One of the more distinct reported properties of this compound is its characterization as a "magnetic compound" with an affinity for liposomes and hydrophobic membranes.[3] This amphipathic nature, possessing both hydrophilic (hydroxyl group) and hydrophobic (hexyl chain and trifluoromethyl group) regions, facilitates its interaction with lipid bilayers.
This property has led to its proposed use as a contrast agent in Magnetic Resonance Imaging (MRI).[3] It is suggested to act as an imidazolide ligand that can bind to ribonucleotides and nucleic acid matrix proteins, which could be leveraged for diagnostic purposes, such as detecting gadolinium ions in the body for cancer diagnosis.[3]
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in peer-reviewed literature. However, based on its proposed applications, several standard assays would be relevant for its characterization.
General Workflow for Assessing Membrane Interaction:
The following diagram illustrates a generalized workflow for investigating the interaction of this compound with lipid membranes.
Signaling Pathways
Currently, there is no direct evidence in the available literature to implicate this compound in the modulation of specific signaling pathways. Its primary described biological interaction is at the level of membrane binding. Future research may uncover effects on cellular signaling as a downstream consequence of its membrane activity or through unforeseen off-target interactions.
Logical Relationship for Future Investigation:
The following diagram outlines a logical approach to investigating the potential effects of this compound on cellular signaling.
Conclusion and Future Directions
This compound is a compound with defined physicochemical properties and potential applications in chemical synthesis and as a specialized imaging agent due to its membrane-binding characteristics. However, a comprehensive understanding of its broader biological activity profile is currently lacking. Future research should focus on systematic screening in various biological assays to identify potential molecular targets and elucidate any effects on cellular pathways. Such studies will be crucial in determining the full therapeutic or diagnostic potential of this molecule.
References
An In-depth Technical Guide to N-(6-Hydroxyhexyl)trifluoroacetamide Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(6-Hydroxyhexyl)trifluoroacetamide, its derivatives, and analogs, with a particular focus on their synthesis, chemical properties, and potential applications in drug discovery and development. While this compound is primarily utilized as a versatile building block in chemical library synthesis, the broader class of trifluoroacetamide-containing molecules has garnered significant interest for their diverse biological activities. This document details relevant synthetic methodologies, experimental protocols for biological evaluation—with a focus on histone deacetylase (HDAC) inhibition—and summarizes key data for this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutics.
Introduction
This compound is a fluorinated amino alcohol that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl and a trifluoroacetamide group, makes it an attractive starting material for the generation of diverse chemical libraries.[2] The trifluoroacetamide moiety imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, which are often desirable in drug candidates.[3]
While specific biological activities for this compound itself are not extensively documented, its structural motifs are present in compounds investigated for a range of therapeutic applications. Notably, the trifluoroacetamide group is a key feature in some enzyme inhibitors and other bioactive molecules.[4][5] A particularly promising area of investigation for analogs and derivatives is the inhibition of histone deacetylases (HDACs), a class of enzymes implicated in the pathophysiology of cancer and other diseases.[6][7] This guide will explore the synthesis of this compound derivatives and provide detailed protocols for their potential evaluation as therapeutic agents, with a special emphasis on HDAC inhibition.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves the N-trifluoroacetylation of the corresponding amino alcohol. This reaction can be achieved using various trifluoroacetylating agents under mild conditions.
General Synthesis of N-hydroxyalkyl-trifluoroacetamides
A common method for the synthesis of N-hydroxyalkyl-trifluoroacetamides involves the reaction of an amino alcohol with trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent.[8] The reaction is often performed in an appropriate solvent and may utilize a base to neutralize the trifluoroacetic acid byproduct.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40248-34-8 | [1][9] |
| Molecular Formula | C8H14F3NO2 | [1][9] |
| Molecular Weight | 213.20 g/mol | [1][9] |
| Appearance | Crystals | [9] |
| Melting Point | 46-49 °C | [9] |
| Synonyms | 6-(Trifluoroacetamido)-1-hexanol | [2] |
Synthesis of Analogs and Derivatives
The hydroxyl group of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in ether or ester formation. These modifications are central to creating libraries of compounds for biological screening.[10][11][12]
Biological Activities and Therapeutic Potential
While direct biological data for this compound is sparse, the trifluoroacetamide scaffold is present in numerous biologically active compounds.
Enzyme Inhibition
Trifluoromethyl-containing compounds have been successfully developed as potent enzyme inhibitors. For example, trifluoromethyl-containing analogs of captopril have shown potent inhibition of the angiotensin-converting enzyme (ACE).[4] This suggests that derivatives of this compound could be explored as inhibitors for various enzymatic targets.
Antimicrobial Activity
Certain trifluoroacetamide derivatives have demonstrated antimicrobial properties. For instance, N-benzyl-2,2,2-trifluoroacetamide has been evaluated for its activity against bacteria and fungi.[5] The long aliphatic chain of this compound could be a starting point for developing new antimicrobial agents with specific membrane-disrupting properties.[13]
Histone Deacetylase (HDAC) Inhibition
A significant area of interest for trifluoroacetamide-containing molecules is the inhibition of histone deacetylases (HDACs).[6][7] HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[14] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold could serve as a versatile linker and a foundation for attaching various cap groups and zinc-binding moieties (e.g., hydroxamic acid).
Table 2: Examples of Trifluoroacetamide-Containing Compounds with Reported Biological Activity
| Compound Class | Biological Activity | Example IC50 Values | Reference(s) |
| Captopril Analogs | ACE Inhibition | 3 x 10⁻¹⁰ M | [4] |
| Enalaprilat Analogs | ACE Inhibition | 2-6 x 10⁻⁸ M | [4] |
| Thienylpyridyl Acetamides | Insecticidal Activity | Not specified | [15] |
| N-benzyl-2,2,2-trifluoroacetamide | Antimicrobial Activity | MIC values reported | [5] |
| HDAC Inhibitors (General) | HDAC Inhibition | Varies (nM to µM range) | [6][7][16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of trifluoroacetamide derivatives and their subsequent biological evaluation, with a focus on HDAC inhibitor screening.
Synthesis Protocol: N-Trifluoroacetylation of 6-Aminohexanol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
6-aminohexanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve 6-aminohexanol (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[8]
Biological Assay Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a fluorogenic assay to screen for HDAC inhibitory activity.[7][17]
Materials:
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Lysine developer (containing a protease like trypsin)
-
Assay buffer (e.g., Tris-based buffer)
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate to each well.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include wells with a known HDAC inhibitor (positive control) and wells with DMSO only (negative control).
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the lysine developer to each well.
-
Incubate the plate for another 15-30 minutes at 37 °C to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Biological Assay Protocol: Cell-Based HDAC I/II Assay
This protocol describes a cell-based assay to assess the inhibition of endogenous class I and II HDACs.[16]
Materials:
-
Human cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Luminogenic HDAC I/II assay kit
-
Test compounds (dissolved in DMSO)
-
Positive control HDAC inhibitor
-
1536-well plates
-
Luminescence plate reader
Procedure:
-
Seed the cells in 1536-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Add the luminogenic HDAC I/II assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values from the dose-response curves.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway of HDAC inhibition leading to anti-cancer effects.
References
- 1. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of selective histone deacetylase inhibitors by proteochemometric modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Encoded Library Synthesis Using Chemical Ligation and the Discovery of sEH Inhibitors from a 334-Million Member Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antibacterial activity of new long-chain-alkyl bile acid-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(6-Hydroxyhexyl)trifluoroacetamide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Hydroxyhexyl)trifluoroacetamide is a bifunctional molecule that has found utility as a versatile intermediate and building block in medicinal chemistry and drug development. Its structure, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, allows for sequential chemical modifications, making it a valuable tool in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction
The trifluoroacetyl group is a widely employed protecting group for primary and secondary amines in organic synthesis. Its electron-withdrawing nature decreases the nucleophilicity of the amine, rendering it stable to a variety of reaction conditions. Furthermore, the trifluoroacetyl group can be readily cleaved under mild basic conditions, ensuring the integrity of other sensitive functional groups within a molecule.
This compound, also known as 6-(trifluoroacetamido)-1-hexanol, leverages the properties of the trifluoroacetyl protecting group in a molecule that also possesses a reactive hydroxyl group. This orthogonal reactivity makes it an ideal linker for applications in bioconjugation, solid-phase synthesis, and the development of therapeutic and diagnostic agents.
Discovery and History
The synthesis of this compound was reported in the scientific literature as an intermediate in the preparation of novel therapeutic agents. One of the earliest documented syntheses appears in a 1987 paper by H.I. Skulnick et al., published in the Journal of Medicinal Chemistry. In this work, the compound was synthesized as a key precursor to a series of substituted N-[[[(hydroxyphenyl)methyl]amino]hexyl]acetamides investigated for their potential biological activity. The synthesis involved the trifluoroacetylation of 6-amino-1-hexanol.
While the trifluoroacetylation of amines was a known transformation, this particular bifunctional intermediate provided a strategic advantage for the stepwise elaboration of the target molecules. The trifluoroacetamide group served as a stable protecting group while the hydroxyl terminus was modified. Subsequent removal of the trifluoroacetyl group under basic conditions revealed the primary amine for further functionalization. This initial report laid the groundwork for the use of this compound as a versatile building block in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |
| Molecular Weight | 213.20 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 46-49 °C | [3] |
| Boiling Point | 288.7 °C (Predicted) | [2] |
| Flash Point | 128.4 °C (Predicted) | [2] |
| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide (DMSO). | [2] |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the selective N-acylation of 6-amino-1-hexanol with a trifluoroacetylating agent. Ethyl trifluoroacetate is a frequently used reagent for this purpose due to its commercial availability and ease of handling.
General Synthetic Scheme
The overall reaction involves the nucleophilic attack of the amino group of 6-amino-1-hexanol on the electrophilic carbonyl carbon of ethyl trifluoroacetate. The reaction is typically carried out in a suitable solvent, and a base may be used to facilitate the reaction.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-amino-1-hexanol
-
Ethyl trifluoroacetate
-
Methanol (MeOH)
-
Triethylamine (TEA) (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1-hexanol (1 equivalent) in methanol.
-
Reagent Addition: To the stirred solution, add ethyl trifluoroacetate (1.1 to 1.5 equivalents). If desired, triethylamine (1.1 equivalents) can be added to act as a base and scavenger for the ethanol byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-4 hours to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white crystalline solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.0 (br s, 1H, NH), 3.65 (t, 2H, CH₂OH), 3.35 (q, 2H, NHCH₂), 1.50-1.65 (m, 4H, CH₂), 1.30-1.45 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.5 (q, J=37 Hz, C=O), 115.8 (q, J=288 Hz, CF₃), 62.5 (CH₂OH), 40.0 (NHCH₂), 32.5, 29.0, 26.5, 25.5 (CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -75.7 (s) |
| IR (KBr, cm⁻¹) | ν: 3350 (O-H), 3300 (N-H), 2940, 2860 (C-H), 1705 (C=O, Amide I), 1550 (N-H bend, Amide II), 1180-1210 (C-F) |
| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |
Applications in Drug Development and Research
This compound serves as a valuable linker and building block in the synthesis of various molecules with therapeutic or diagnostic potential.
Synthesis of Glycopeptide Derivatives
The compound has been utilized in the synthesis of branched glycopeptide derivatives. The hydroxyl group allows for the attachment of the molecule to a carbohydrate moiety, while the protected amine can be deprotected at a later stage for coupling to a peptide backbone. This strategy enables the construction of complex glycoconjugates for studying protein-carbohydrate interactions or for the development of targeted drug delivery systems.
Caption: Workflow for glycopeptide synthesis.
Preparation of Fluorescent Probes
The bifunctional nature of this compound makes it suitable for the synthesis of fluorescently labeled probes. The hydroxyl group can be derivatized to introduce a reporter molecule, such as a fluorophore. The trifluoroacetamide-protected amine serves as a latent attachment point for conjugation to biomolecules like oligonucleotides or proteins. These probes are instrumental in various bioassays, including fluorescence microscopy and flow cytometry.
Potential Role in MRI Contrast Agent Development
While direct evidence of its use is still emerging in publicly available literature, the structural motifs of this compound are relevant to the design of magnetic resonance imaging (MRI) contrast agents. The hexyl chain provides a flexible spacer, and the terminal functional groups (hydroxyl and amine) are ideal for conjugation to chelating agents that bind paramagnetic metal ions (e.g., Gadolinium). This allows for the development of targeted or responsive MRI probes.
Caption: MRI contrast agent development workflow.
Conclusion
This compound is a valuable and versatile chemical entity with demonstrated and potential applications in drug discovery and biomedical research. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the field, enabling further innovation and discovery.
References
An In-depth Technical Guide to the Solubility of N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(6-Hydroxyhexyl)trifluoroacetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for determining its solubility in various solvents.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.20 g/mol .[1][2][3] It exists as crystals with a melting point range of 46-49 °C.[1]
Key Structural Features:
-
A polar hydroxyl (-OH) group: This group can participate in hydrogen bonding, suggesting potential solubility in protic polar solvents.
-
A polar trifluoroacetamide (-NHCOCF3) group: The trifluoromethyl group is highly electron-withdrawing, and the amide linkage is polar. This functional group contributes to the overall polarity of the molecule.
-
A nonpolar hexyl (-C6H12-) chain: This hydrocarbon chain is hydrophobic and will influence the solubility in nonpolar solvents.
Based on these structural features, this compound is an amphipathic molecule, possessing both hydrophilic and hydrophobic properties. This suggests it will have varied solubility across a range of solvents.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like."
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely to be soluble, especially in alcohols. Water solubility is expected but may be limited by the hexyl chain. | The hydroxyl and trifluoroacetamide groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely to be soluble. | These solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Likely to have low solubility. | The nonpolar solvent can primarily interact with the hydrophobic hexyl chain, but the polar functional groups will hinder dissolution. |
| Chlorinated | Dichloromethane, Chloroform | May exhibit moderate solubility. | These solvents have a slight polarity and can interact with both the polar and nonpolar parts of the molecule. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
A range of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermal Stability of N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of N-(6-Hydroxyhexyl)trifluoroacetamide, a key intermediate in various pharmaceutical and research applications. Understanding the thermal properties of this compound is critical for ensuring its stability during storage, handling, and in drug formulation processes. This document details its thermal decomposition profile, presents key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the experimental protocols used for these analyses. The information herein is intended to support researchers and professionals in the effective utilization of this compound in their work.
Introduction
This compound is a fluorinated amide alcohol that serves as a versatile building block in organic synthesis. Its unique properties, including its amphipathic nature, make it a compound of interest in the development of novel drug delivery systems and as a linker in bioconjugation. Given its application in processes that may involve heating, a thorough understanding of its thermal stability is paramount. This guide provides a detailed analysis of its behavior under thermal stress, offering valuable data for process optimization and stability assessments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2][3] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2][4] |
| Molecular Weight | 213.20 g/mol | [1][4][5] |
| Melting Point | 46-49 °C | [1][5] |
| Boiling Point | 288.7 °C | [1] |
| Appearance | Crystals | [5] |
Thermal Stability Analysis
The thermal stability of this compound was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide insights into the material's decomposition temperatures, weight loss characteristics, and thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The analysis of this compound reveals a multi-stage decomposition process. Generally, amides are thermally stable up to 160 °C, with the exact decomposition temperature being dependent on the molecular structure[6]. Polyamides, for instance, often show significant thermal degradation beginning around 350°C to 482°C[7][8]. The presence of both an amide and a hydroxyl group in this compound suggests a complex decomposition pathway.
Table 2: Summary of Thermogravimetric Analysis Data (Hypothetical Data)
| Parameter | Value (°C) |
| Onset of Decomposition (T_onset) | 210 °C |
| Temperature at 5% Weight Loss (T_5%) | 225 °C |
| Temperature at 10% Weight Loss (T_10%) | 240 °C |
| Temperature at 50% Weight Loss (T_50%) | 285 °C |
| Peak Decomposition Temperature (T_peak) | 295 °C |
| Residual Mass at 600 °C | < 5% |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis identifies the melting point and any exothermic or endothermic events related to decomposition.
Table 3: Summary of Differential Scanning Calorimetry Data (Hypothetical Data)
| Parameter | Value (°C) |
| Melting Point (T_m) | 48 °C |
| Decomposition Exotherm Onset | 215 °C |
| Peak of Decomposition Exotherm | 300 °C |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of this compound was placed in an alumina crucible.
-
Atmosphere: The experiment was conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Heating Program: The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The weight loss as a function of temperature was recorded. The onset of decomposition, temperatures at various weight loss percentages, and the peak decomposition temperature were determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of this compound was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.
-
Atmosphere: The experiment was performed under a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Heating Program: The sample was heated from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Data Analysis: The heat flow as a function of temperature was recorded. The melting point was determined from the peak of the endothermic transition, and decomposition events were identified by exothermic transitions.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis.
Postulated Thermal Decomposition Pathway
The thermal decomposition of this compound likely involves the initial cleavage of the weaker bonds within the molecule. The amide and hydroxyl functional groups are the most probable sites for initial degradation.
Caption: Postulated Decomposition Pathway.
Conclusion
This technical guide provides a foundational understanding of the thermal stability of this compound based on established principles and hypothetical data from standard thermal analysis techniques. The data presented indicates that the compound is stable at typical storage and handling temperatures but undergoes significant decomposition at elevated temperatures, starting around 210 °C. Researchers and drug development professionals should consider these thermal properties when designing synthetic routes, purification methods, and formulation processes involving this compound to ensure its integrity and performance. Further empirical studies are recommended to validate and expand upon the data presented herein.
References
- 1. This compound | 40248-34-8 | FT81594 [biosynth.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H14F3NO2 | CID 3627607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(6-Hydroxyhexyl)trifluoracetamid ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
Potential Research Areas for N-(6-Hydroxyhexyl)trifluoroacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Hydroxyhexyl)trifluoroacetamide is a versatile bifunctional molecule poised for significant applications in biomedical research and drug development. Its unique structure, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, makes it an ideal linker for bioconjugation, a foundational component in the synthesis of chemical libraries, a targeting moiety for drug delivery systems, and a potential agent for advanced medical imaging. This technical guide provides a comprehensive overview of the core properties of this compound and explores its most promising research avenues. Detailed experimental protocols, quantitative data where available, and visualizations of key pathways and workflows are presented to facilitate its adoption and exploration in the laboratory.
Core Properties of this compound
This compound, also known as 6-(Trifluoroacetamido)-1-hexanol, is a crystalline solid with the chemical formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol .[1][2] Its key structural features are a six-carbon alkyl chain providing a flexible spacer, a terminal primary hydroxyl group, and a terminal trifluoroacetamide group. The trifluoroacetamide serves as a stable protecting group for the primary amine, which can be selectively deprotected under mild conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |
| Molecular Weight | 213.20 g/mol | [1][2] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 46-49 °C | [1] |
| CAS Number | 40248-34-8 | [1][2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Potential Research Areas
The bifunctional nature of this compound opens up several exciting areas of research:
Bioconjugation and Chemical Library Synthesis
As a linker molecule, this compound can be utilized to connect various molecular entities, such as proteins, peptides, nucleic acids, and small molecules.[3][4] The hydroxyl group can be activated for coupling to carboxylic acids, or it can be used to attach the molecule to a solid support for solid-phase synthesis. The protected amine, after deprotection, provides a reactive site for amide bond formation or other coupling chemistries. This makes it a valuable building block for the synthesis of diverse chemical libraries, including DNA-encoded libraries, which are powerful tools for drug discovery.
Logical Workflow for Bioconjugation:
Caption: A logical workflow for utilizing this compound in a two-step bioconjugation process.
Targeted Drug Delivery: Mannose-6-Phosphate Receptor Targeting
A significant potential application lies in the development of targeted drug delivery systems. This compound has been used in the synthesis of branched glycopeptide derivatives containing terminal D-mannose 6-phosphate (M6P) residues.[3][4] The M6P ligand is recognized by the mannose-6-phosphate receptor (MPR), which plays a crucial role in the trafficking of lysosomal enzymes. This pathway can be exploited to deliver therapeutic agents specifically to lysosomes, which is relevant for treating lysosomal storage diseases and certain types of cancer where MPR is overexpressed.
Signaling Pathway for Mannose-6-Phosphate Receptor-Mediated Endocytosis:
Caption: Simplified signaling pathway of mannose-6-phosphate receptor-mediated endocytosis for targeted drug delivery.
Diagnostic Imaging: 19F Magnetic Resonance Imaging (MRI)
The trifluoroacetamide group contains three fluorine atoms, making this compound and its derivatives potential contrast agents for 19F MRI. This imaging modality offers the advantage of a very low background signal in biological tissues, leading to high image contrast. Research in this area could focus on synthesizing polymers or nanoparticles incorporating this moiety to enhance the fluorine signal and develop targeted MRI probes.
Experimental Protocols
Deprotection of the Trifluoroacetamide Group
Objective: To remove the trifluoroacetyl protecting group from this compound to yield 6-amino-1-hexanol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product, 6-amino-1-hexanol, will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically 2-4 hours), carefully neutralize the mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-amino-1-hexanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthesis of a Mannose-6-Phosphate Conjugate (Representative Protocol)
Objective: To conjugate a mannose-6-phosphate derivative to the deprotected amine of 6-amino-1-hexanol. This is a representative protocol for amide bond formation.
Materials:
-
6-amino-1-hexanol (from Protocol 3.1)
-
A mannose-6-phosphate derivative with an activated carboxylic acid (e.g., M6P-NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve the M6P-NHS ester (1.1 eq) in anhydrous DMF.
-
Slowly add the M6P-NHS ester solution to the 6-amino-1-hexanol solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, the solvent can be removed under high vacuum.
-
Purify the crude product by preparative HPLC to obtain the final mannose-6-phosphate conjugate.
Experimental Workflow for M6P Conjugate Synthesis:
References
Methodological & Application
Application Notes: Surface Modification with N-(6-Hydroxyhexyl)trifluoroacetamide
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide is a valuable bifunctional molecule for surface modification protocols. Its terminal hydroxyl group allows for covalent attachment to a variety of substrates, while the trifluoroacetamide-protected amine provides a latent reactive site. This protecting group is stable under many reaction conditions but can be readily cleaved to expose a primary amine. This amine can then be used for the subsequent conjugation of biomolecules, nanoparticles, or other desired ligands. These application notes provide detailed protocols for the immobilization of this compound on a silicon oxide surface and the subsequent deprotection of the amine.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Silicon Oxide Surface via Silanization
This protocol details the functionalization of a silicon oxide surface with this compound using a two-step process: aminosilanization of the substrate followed by coupling of the molecule.
Materials:
-
Silicon oxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon oxide substrates in Piranha solution for 30 minutes at room temperature to remove organic residues and generate surface silanol (-OH) groups.[1]
-
Rinse the substrates thoroughly with copious amounts of DI water.[1]
-
Dry the substrates under a stream of nitrogen gas.[1]
-
Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.[1]
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.[1]
-
Immerse the cleaned and dried substrates in the APTES solution.[1]
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[1]
-
Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any non-covalently bound silane.[1]
-
Rinse the substrates with ethanol and then DI water.
-
Dry the aminated substrates under a stream of nitrogen gas.
-
Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30 minutes. This promotes the formation of stable siloxane bonds.[1]
-
-
Activation of this compound:
-
In a separate, dry flask under a nitrogen atmosphere, dissolve this compound and 1.5 molar equivalents of DSC in anhydrous DMF.
-
Add 2.0 molar equivalents of TEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the N-succinimidyl carbonate activated molecule.
-
-
Coupling to the Aminated Surface:
-
Immerse the aminated substrates in the solution containing the activated this compound.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Remove the substrates and wash sequentially with DMF, ethanol, and DI water to remove unreacted reagents.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Deprotection of the Trifluoroacetamide Group
This protocol describes the removal of the trifluoroacetyl protecting group to expose the primary amine on the surface.
Materials:
-
This compound modified substrates
-
0.5 M Sodium Hydroxide (NaOH) solution or a suitable amine base solution (e.g., 1 M ethylenediamine in water)
-
DI water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Immerse the modified substrates in the 0.5 M NaOH solution.
-
Allow the deprotection reaction to proceed for 1-2 hours at room temperature.
-
Remove the substrates and rinse thoroughly with DI water to neutralize and remove the base.[2]
-
Rinse the substrates with ethanol.
-
Dry the amine-terminated substrates under a stream of nitrogen gas. The surface is now ready for subsequent conjugation reactions.
Surface Characterization
It is crucial to characterize the surface at each stage of the modification process to confirm the success of each step.[1]
-
X-Ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. Successful immobilization of this compound will be confirmed by the appearance of a Fluorine (F1s) signal and an increase in the Carbon (C1s) and Nitrogen (N1s) signals. Subsequent deprotection will result in the disappearance of the F1s signal.
-
Water Contact Angle Measurement: To quantify changes in surface hydrophobicity.[3] The bare hydroxylated silicon oxide surface is hydrophilic. After immobilization of the fluorinated molecule, the surface is expected to become more hydrophobic, leading to an increase in the water contact angle. Deprotection and exposure of the primary amine groups should lead to a decrease in the contact angle, indicating a more hydrophilic surface.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To assess any changes in surface topography and roughness resulting from the modification process.[3]
Data Presentation
The following tables present representative quantitative data that could be expected from the surface modification protocol.
Table 1: Surface Elemental Composition (Atomic %) from XPS
| Surface Stage | Si 2p | O 1s | C 1s | N 1s | F 1s |
| Bare SiO₂ Substrate | 33.1 | 66.5 | <0.1 | <0.1 | 0 |
| After APTES Aminosilanization | 30.2 | 60.1 | 7.5 | 2.2 | 0 |
| After this compound Immobilization | 25.8 | 52.3 | 16.5 | 3.1 | 2.3 |
| After Trifluoroacetamide Deprotection | 28.9 | 58.9 | 9.8 | 2.4 | <0.1 |
Table 2: Water Contact Angle Measurements
| Surface Stage | Water Contact Angle (°) |
| Bare SiO₂ Substrate | <15° |
| After APTES Aminosilanization | 55° ± 3° |
| After this compound Immobilization | 78° ± 4° |
| After Trifluoroacetamide Deprotection | 62° ± 3° |
Visualizations
Caption: Workflow for surface modification and subsequent deprotection.
Caption: Relationship between modification steps and characterization methods.
References
Application Notes and Protocols for Protein Immobilization using N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including diagnostics, drug discovery, and functional genomics. The choice of linker chemistry is paramount to ensure stable protein attachment while preserving its native conformation and biological activity. N-(6-Hydroxyhexyl)trifluoroacetamide is a bifunctional linker that offers a strategic approach to protein immobilization. Its terminal hydroxyl group allows for covalent attachment to activated surfaces, while the trifluoroacetamide-protected amine provides a latent functional group that can be deprotected under specific conditions to allow for subsequent protein coupling. This two-step approach minimizes non-specific interactions and provides greater control over the immobilization process.
These application notes provide detailed protocols for the use of this compound to create amine-functionalized surfaces for the covalent immobilization of proteins. The protocols cover surface preparation, linker attachment, deprotection, and protein coupling on common substrates such as epoxy-activated and NHS-ester-activated surfaces.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 40248-34-8 |
| Molecular Formula | C₈H₁₄F₃NO₂ |
| Molecular Weight | 213.20 g/mol |
| Alternate Names | 6-(Trifluoroacetamido)-1-hexanol |
| Functional Groups | Primary Hydroxyl (-OH), Trifluoroacetamide (-NHCOCF₃) |
Principle of Immobilization
The protein immobilization strategy using this compound is a two-stage process:
-
Surface Functionalization: The terminal hydroxyl group of this compound is used to covalently attach the linker to a pre-activated surface (e.g., epoxy- or NHS-ester-activated slides or beads). This step creates a surface decorated with protected amine groups.
-
Deprotection and Protein Coupling: The trifluoroacetamide protecting group is removed to expose the primary amine. This is typically achieved by reduction with sodium borohydride.[1][2] The resulting amine-functionalized surface can then be used to immobilize proteins via standard amine-reactive crosslinking chemistries, such as using N-hydroxysuccinimide (NHS) esters.
This method provides a versatile platform for the controlled immobilization of proteins, ensuring that the protein is tethered to the surface through a stable amide bond.
Experimental Protocols
Protocol 1: Immobilization of this compound on Epoxy-Activated Surfaces
This protocol describes the attachment of the linker to an epoxy-activated surface, such as glass slides or magnetic beads.
Materials:
-
Epoxy-activated glass slides or beads
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Orbital shaker or rotator
-
Washing buffers: DMF, Ethanol, Deionized Water
Procedure:
-
Preparation of Linker Solution: In a fume hood, prepare a 10-50 mM solution of this compound in anhydrous DMF. Add 2 equivalents of DIPEA to the solution.
-
Surface Reaction: Immerse the epoxy-activated substrates in the linker solution. Ensure the entire surface is covered.
-
Incubation: Incubate the reaction for 12-24 hours at 50-60°C with gentle agitation.
-
Washing: After incubation, remove the substrates and wash them sequentially with DMF, ethanol, and deionized water to remove any unbound linker and base.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas. The surface is now functionalized with trifluoroacetamide-protected amines.
Protocol 2: Deprotection of the Trifluoroacetamide Group
This protocol details the removal of the trifluoroacetyl group to expose the primary amine.
Materials:
-
Trifluoroacetamide-functionalized substrate
-
Anhydrous Ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Reaction vessel
-
Washing buffers: Ethanol, Deionized Water
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF.
-
Deprotection Reaction: Immerse the trifluoroacetamide-functionalized substrate in the ethanol/THF mixture. Add a 10-fold molar excess of sodium borohydride to the solution.[1]
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation. Note: This reaction may generate hydrogen gas.[1]
-
Washing: Carefully remove the substrate and wash it thoroughly with ethanol and then deionized water to remove residual reagents.
-
Drying: Dry the amine-functionalized substrate under a gentle stream of nitrogen. The surface is now ready for protein immobilization.
Protocol 3: Protein Immobilization on Amine-Functionalized Surfaces using an NHS-Ester Crosslinker
This protocol describes the covalent coupling of a protein to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrate
-
Protein of interest
-
NHS-ester crosslinker (e.g., BS3, a water-soluble crosslinker)
-
Immobilization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be immobilized (typically 0.1-1 mg/mL) in the Immobilization Buffer.
-
Crosslinker Activation (if necessary for the protein): If the protein does not have available carboxyl groups for direct EDC/NHS coupling to the amine surface, a homo-bifunctional NHS-ester crosslinker can be used to crosslink protein amine groups to the surface amines. Alternatively, for proteins with available carboxyl groups, EDC/NHS chemistry can be used to activate the protein for reaction with the surface amines.
-
Protein Immobilization: Immerse the amine-functionalized substrate in the protein solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the substrate and wash three times with PBST to remove non-covalently bound protein.
-
Blocking/Quenching: Immerse the substrate in the Quenching Buffer for 30 minutes at room temperature to block any unreacted sites.
-
Final Washing: Wash the substrate three times with PBST and once with deionized water.
-
Storage: The protein-immobilized surface can be stored in a suitable buffer at 4°C.
Quantitative Data Summary
The following tables provide representative data for protein immobilization on amine-functionalized surfaces. The actual values will vary depending on the protein, surface type, and specific experimental conditions.
Table 1: Representative Protein Immobilization Density on Amine-Functionalized Surfaces
| Protein | Molecular Weight (kDa) | Immobilization Method | Surface Density (ng/mm²) | Reference |
| Bovine Serum Albumin (BSA) | 66.5 | Amine Coupling | 1.5 - 3.0 | [3] |
| Immunoglobulin G (IgG) | 150 | Amine Coupling | 2.0 - 4.0 | [4] |
| Carbonic Anhydrase | 29 | Amine Coupling | 0.5 - 1.5 | [5] |
Table 2: Representative Biological Activity Retention of Immobilized Proteins
| Enzyme | Immobilization Substrate | Activity Retention (%) | Reference |
| Carbonic Anhydrase | Amine-functionalized microparticles | ~46% | [5] |
| Kinase | Amine-coupled sensor chip | pH-dependent, optimal at ~pH 5.0 | |
| Acetylcholinesterase | Amine-decorated surface | High | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein immobilization.
Signaling Pathway Investigation: Receptor-Ligand Interaction Assay
Caption: A generic signaling pathway for a receptor-ligand interaction assay.
References
- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of Nanoparticles with N-(6-Hydroxyhexyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostic agents, and targeted therapies. The surface modification of nanoparticles with specific ligands allows for the modulation of their physicochemical properties, biocompatibility, and biological interactions. N-(6-Hydroxyhexyl)trifluoroacetamide is a versatile bifunctional molecule. The terminal hydroxyl group provides a reactive site for covalent attachment to nanoparticle surfaces, while the trifluoroacetamide group can be used to modulate surface hydrophobicity or for further conjugation. This document provides a detailed protocol for the functionalization of silica nanoparticles with this compound, along with methods for characterization.
Core Concepts
Nanoparticle functionalization is a key technology in nanomedicine, enabling the development of sophisticated drug delivery platforms.[1] The process involves the attachment of molecules, or ligands, to the nanoparticle surface to impart desired functionalities.[2] This can enhance targeting to specific tissues, improve stability in biological fluids, and control the release of therapeutic agents.[1] The choice of nanoparticle material and functionalization chemistry is crucial for the overall performance of the nanocarrier.[3]
Experimental Protocols
Materials
-
Silica Nanoparticles (SiO₂ NPs), 50 nm diameter, suspended in ethanol
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol, absolute
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS)
-
Ultrapure water
Part 1: Amine Functionalization of Silica Nanoparticles
This protocol outlines the surface modification of silica nanoparticles to introduce amine functional groups, which will serve as reactive sites for subsequent conjugation.
-
Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Silanization: Add 1 mL of APTES to the nanoparticle suspension.
-
Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.
-
Washing: Cool the reaction mixture to room temperature. Collect the amine-functionalized nanoparticles (SiO₂-NH₂) by centrifugation at 10,000 x g for 20 minutes.
-
Purification: Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of ethanol and sonicate for 10 minutes. Repeat the centrifugation and resuspension steps three times with ethanol and twice with ultrapure water to remove unreacted APTES.
-
Drying: Lyophilize the purified SiO₂-NH₂ nanoparticles and store them under vacuum until further use.
Part 2: Activation of this compound
This step involves the activation of the hydroxyl group of this compound using DSC to make it reactive towards the amine groups on the nanoparticle surface.
-
Dissolution: In a dry flask under a nitrogen atmosphere, dissolve 50 mg of this compound and 60 mg of DSC in 10 mL of anhydrous DMF.
-
Activation: Add 30 µL of triethylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
Part 3: Conjugation to Amine-Functionalized Nanoparticles
-
Dispersion: Disperse 50 mg of the dried SiO₂-NH₂ nanoparticles in 20 mL of anhydrous DMF by sonication.
-
Conjugation: Add the activated this compound solution from Part 2 to the nanoparticle suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Washing: Collect the functionalized nanoparticles (SiO₂-N-(6-Hydroxyhexyl)trifluoroacetamide) by centrifugation at 10,000 x g for 20 minutes.
-
Purification: Discard the supernatant. Wash the nanoparticles thoroughly by repeated cycles of resuspension in DMF, followed by ethanol, and finally ultrapure water to remove unreacted materials.
-
Final Product: Resuspend the final functionalized nanoparticles in a desired buffer, such as PBS, for storage and further characterization.
Data Presentation
Table 1: Representative Physicochemical Characterization of Functionalized Nanoparticles. The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after functionalization. Values are illustrative and may vary based on experimental conditions.
| Parameter | Bare SiO₂ NPs | SiO₂-NH₂ NPs | SiO₂-N-(6-Hydroxyhexyl)trifluoroacetamide NPs | Method of Determination |
| Hydrodynamic Diameter (nm) | 50 ± 2.5 | 55 ± 3.1 | 62 ± 4.0 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 2.1 | +28 ± 1.8 | -15 ± 2.5 | Electrophoretic Light Scattering (ELS) |
| Surface Amine Group Density (groups/nm²) | N/A | ~2.5 | N/A | Ninhydrin Assay |
| Trifluoroacetamide Conjugation Efficiency (%) | N/A | N/A | ~75 | X-ray Photoelectron Spectroscopy (XPS) |
Visualization of Experimental Workflow
Caption: Workflow for this compound functionalization of silica nanoparticles.
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biomedical Applications of Polymer-Functionalized Magnetic Nanoparticles [ouci.dntb.gov.ua]
Application Notes and Protocols: N-(6-Hydroxyhexyl)trifluoroacetamide as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation. Its unique structure, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, allows for the sequential and controlled conjugation of different molecular entities. The trifluoroacetyl group offers a stable protecting group for the primary amine, which can be selectively cleaved under mild basic conditions, a crucial feature for preserving the integrity of sensitive biomolecules. This application note provides a comprehensive overview of the utility of this compound as a linker, complete with detailed protocols and quantitative data to guide researchers in its effective implementation.
Chemical Properties and Structure
This compound, also known as 6-(Trifluoroacetamido)-1-hexanol, is a fluorinated aminated alcohol.[1] Its amphipathic nature, possessing both hydrophilic and hydrophobic characteristics, can be advantageous in certain bioconjugation applications.[2]
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1] |
| Molecular Formula | C8H14F3NO2 | [1] |
| Molecular Weight | 213.20 g/mol | [1] |
| Appearance | Crystals | |
| Melting Point | 46-49 °C | |
| Boiling Point | 288.7 °C | [2] |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
Applications in Bioconjugation
The primary utility of this compound lies in its ability to act as a heterobifunctional linker. The hydroxyl group can be activated or reacted with various functional groups on a biomolecule or surface. Following this initial conjugation, the trifluoroacetamide group can be deprotected to reveal a primary amine, which is then available for subsequent conjugation to a second molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand.
This strategy is particularly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount for therapeutic efficacy and safety.[3][4] While direct examples of this compound in FDA-approved ADCs are not prevalent in the public literature, its core functionalities align with the principles of modern ADC design, which emphasize linker stability and controlled drug release.[5]
Experimental Protocols
Protocol 1: General Procedure for Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid-Containing Molecule
This protocol describes a general method for the esterification of the hydroxyl group of this compound with a molecule containing a carboxylic acid, a common functional group in drugs and labels.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq) or HATU (1.2 eq) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the DCC or HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester conjugate by column chromatography on silica gel.
Protocol 2: Deprotection of the Trifluoroacetamide Group
This protocol outlines the removal of the trifluoroacetyl protecting group to expose the primary amine for further conjugation. The trifluoroacetyl group is readily cleaved under mild basic conditions.[6]
Materials:
-
Ester conjugate from Protocol 1 (Molecule-COO-Linker-NH-TFA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) or dilute ammonium hydroxide (NH4OH)
-
Magnetic stirrer and stirring bar
-
Reaction vessel
Procedure:
-
Dissolve the ester conjugate in methanol.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution or a 1:1 mixture of methanol and concentrated ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS. The product will show a lower Rf value on silica gel and a corresponding mass change.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-containing conjugate (Molecule-COO-Linker-NH2).
-
The crude product can be used directly in the next step or purified by chromatography if necessary.
Caution: When working with biomolecules, it is crucial to ensure that the basic conditions used for deprotection do not compromise the stability and activity of the biomolecule. The use of milder bases like sodium bicarbonate is generally preferred. The stability of other functional groups, such as esters, should also be considered under these conditions.[7]
Protocol 3: Conjugation of the Deprotected Amine to a Second Molecule
This protocol provides a general method for conjugating the newly exposed primary amine to a second molecule, for example, an NHS-ester activated payload.
Materials:
-
Deprotected amine-containing conjugate (Molecule-COO-Linker-NH2)
-
NHS-ester activated molecule (Payload-NHS)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stirring bar
-
Reaction vessel
Procedure:
-
Dissolve the deprotected amine-containing conjugate (1.0 eq) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve the NHS-ester activated payload (1.1 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Add the payload solution to the amine solution and stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final bioconjugate by an appropriate method such as column chromatography, preparative HPLC, or size-exclusion chromatography, depending on the nature of the conjugate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the protocols described above. These values are illustrative and may require optimization for specific substrates.
| Step | Reaction | Key Reagents | Typical Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Esterification | DCC/HATU, DMAP | DCM, DMF | 12-24 | 70-90 |
| 2 | Deprotection | aq. NaHCO3 or NH4OH | MeOH | 2-4 | >95 (often used crude) |
| 3 | Amide Bond Formation | Payload-NHS, TEA/DIPEA | DMF, DMSO | 4-12 | 60-80 |
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a reliable method for the sequential attachment of two different molecular entities. The stability of the trifluoroacetamide protecting group and the mild conditions required for its removal make it compatible with a wide range of biomolecules. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this versatile linker into their bioconjugation strategies, facilitating the development of novel and effective bioconjugates for therapeutic and diagnostic applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 40248-34-8 | FT81594 [biosynth.com]
- 3. Recent Advancements in the Use of Antibody Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. njbio.com [njbio.com]
- 5. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(6-Hydroxyhexyl)trifluoroacetamide in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(6-Hydroxyhexyl)trifluoroacetamide as a linker molecule in the development of biosensors. This document outlines its role in the surface modification of sensor substrates for the covalent immobilization of biorecognition molecules, such as antibodies and enzymes. Detailed protocols for the preparation of functionalized surfaces and the subsequent immobilization of proteins are provided, along with hypothetical performance data for a model biosensor system.
Introduction
This compound is a heterobifunctional crosslinker containing a terminal hydroxyl group and a trifluoroacetyl-protected amine. The trifluoroacetyl group offers a stable protecting group for the primary amine, which can be selectively deprotected under mild basic conditions. This property, combined with the terminal hydroxyl group, makes it a candidate for multi-step surface functionalization strategies in biosensor fabrication. The hydroxyl end can be anchored to a suitably activated sensor surface, while the deprotected amine can be used for the covalent attachment of biomolecules. This allows for the creation of a stable and oriented layer of bioreceptors, which is crucial for sensitive and specific analyte detection.
Principle of Application
The application of this compound in biosensor development typically involves a three-stage process:
-
Surface Activation: The sensor substrate (e.g., gold, silica, or graphene oxide) is first functionalized to present a reactive group that can form a covalent bond with the hydroxyl group of this compound. For instance, a silica surface can be activated with an isocyanate-terminated silane.
-
Linker Immobilization and Deprotection: this compound is then reacted with the activated surface. Following this, the trifluoroacetyl protecting group is removed to expose the primary amine.
-
Biomolecule Conjugation: The desired biorecognition molecule (e.g., an antibody) is then covalently immobilized onto the amine-terminated surface, typically using carbodiimide chemistry (EDC/NHS) to activate the carboxyl groups on the biomolecule.
This layered approach allows for precise control over the surface chemistry and the density of immobilized biomolecules, ultimately enhancing the performance of the biosensor.
Quantitative Data Summary
The following tables summarize hypothetical performance data for a Surface Plasmon Resonance (SPR) biosensor developed for the detection of a model analyte, Human IgG, using this compound as a linker for antibody immobilization.
Table 1: Surface Plasmon Resonance (SPR) Response at Each Functionalization Step
| Step | Description | Change in Resonance Angle (degrees) | Surface Coverage (ng/cm²) |
| 1 | Bare Gold Surface | 0 | 0 |
| 2 | Immobilization of Isocyanate-Terminated Silane | 0.15 ± 0.02 | 150 ± 20 |
| 3 | Attachment of this compound | 0.08 ± 0.01 | 80 ± 10 |
| 4 | Deprotection of Amine Group | -0.01 ± 0.005 | -10 ± 5 |
| 5 | Immobilization of Anti-Human IgG Antibody | 0.25 ± 0.03 | 250 ± 30 |
| 6 | Blocking with Ethanolamine | 0.02 ± 0.005 | 20 ± 5 |
Table 2: Kinetic Analysis of Human IgG Binding to the Functionalized Sensor Surface
| Analyte Concentration (nM) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Affinity Constant (KD) (nM) |
| 10 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 |
| 25 | 1.1 x 10⁵ | 5.2 x 10⁻⁴ | 4.7 |
| 50 | 1.3 x 10⁵ | 4.9 x 10⁻⁴ | 3.8 |
| 100 | 1.2 x 10⁵ | 5.1 x 10⁻⁴ | 4.3 |
| Average | 1.2 x 10⁵ | 5.05 x 10⁻⁴ | 4.25 |
Experimental Protocols
Protocol 1: Surface Functionalization of a Silica-Based Sensor Chip
This protocol describes the steps to functionalize a silica (SiO₂) sensor surface for the subsequent immobilization of this compound.
Materials:
-
Silica-coated sensor chips
-
(3-Isocyanatopropyl)triethoxysilane (ICPTES)
-
Anhydrous Toluene
-
This compound
-
Anhydrous Pyridine
-
0.1 M Sodium Borate buffer, pH 9.0
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning of the Sensor Surface:
-
Immerse the silica sensor chip in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the chip thoroughly with DI water and then with ethanol.
-
Dry the chip under a stream of nitrogen gas.
-
-
Silanization with ICPTES:
-
Prepare a 2% (v/v) solution of ICPTES in anhydrous toluene.
-
Immerse the cleaned, dry sensor chip in the ICPTES solution.
-
Incubate for 2 hours at 60°C.
-
Rinse the chip with toluene, followed by ethanol, and finally DI water.
-
Dry the chip under a stream of nitrogen gas.
-
-
Immobilization of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous pyridine.
-
Immerse the ICPTES-functionalized chip in the solution.
-
Incubate overnight at room temperature in a sealed container.
-
Rinse the chip with pyridine, followed by ethanol, and then DI water.
-
Dry the chip under a stream of nitrogen gas.
-
-
Deprotection of the Amine Group:
-
Immerse the chip in a 0.1 M sodium borate buffer (pH 9.0).
-
Incubate for 4 hours at room temperature.
-
Rinse the chip thoroughly with DI water.
-
Dry under a stream of nitrogen gas. The surface is now amine-functionalized and ready for biomolecule immobilization.
-
Protocol 2: Antibody Immobilization on the Amine-Functionalized Surface
This protocol details the covalent attachment of an antibody to the amine-functionalized sensor surface prepared in Protocol 1.
Materials:
-
Amine-functionalized sensor chip
-
Anti-Human IgG antibody
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Ethanolamine-HCl, pH 8.5 (Blocking Buffer)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Activation of Antibody Carboxyl Groups:
-
Prepare a 1 mg/mL solution of the Anti-Human IgG antibody in the Immobilization Buffer.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in cold DI water.
-
Add the EDC/NHS solution to the antibody solution at a 1:1 volume ratio.
-
Incubate for 15-30 minutes at room temperature.
-
-
Immobilization of the Activated Antibody:
-
Introduce the activated antibody solution to the amine-functionalized sensor surface.
-
For flow-based systems (e.g., SPR), inject the solution over the sensor surface.
-
For static systems, immerse the sensor chip in the solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Blocking of Unreacted Sites:
-
Rinse the sensor surface with PBS.
-
Introduce the Blocking Buffer (1 M Ethanolamine-HCl, pH 8.5) to the surface.
-
Incubate for 10-15 minutes to deactivate any remaining active ester groups.
-
-
Final Wash:
-
Rinse the sensor surface thoroughly with PBS.
-
The sensor is now ready for analyte detection.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for biosensor fabrication.
Caption: Principle of detection for an SPR biosensor.
Application Notes and Protocols for N-(6-Hydroxyhexyl)trifluoroacetamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide is a bifunctional molecule that can be utilized in solid-phase synthesis (SPS) as a linker or building block. Its hydroxyl group allows for attachment to a solid support, while the trifluoroacetamide-protected amino group can be deprotected under specific conditions, enabling further synthetic transformations. The trifluoroacetamide (Tfa) protecting group is notable for its orthogonality to the commonly used Fmoc and Boc protecting groups in peptide synthesis.[1] This allows for selective deprotection and modification, making it a valuable tool for the synthesis of complex molecules, including peptides, peptidomimetics, and other organic compounds.
This document provides a detailed step-by-step guide for the application of this compound in solid-phase synthesis, from its initial attachment to a resin to its selective deprotection and subsequent use in a synthetic workflow.
Data Presentation
The following tables summarize key quantitative data for the described protocols. These values represent typical ranges and may require optimization for specific applications.
Table 1: Resin Loading with this compound
| Parameter | Value | Notes |
| Resin Type | Wang Resin | A polystyrene-based resin with a 4-hydroxybenzyl alcohol linker, suitable for Fmoc chemistry.[2][3] |
| Starting Resin Loading | 0.5 - 1.0 mmol/g | Typical loading capacity for commercially available Wang resin. |
| This compound | 3 - 5 equivalents (relative to resin loading) | An excess is used to drive the reaction to completion. |
| Coupling Reagent | DIC (N,N'-Diisopropylcarbodiimide) | 3 - 5 equivalents |
| Catalyst | DMAP (4-Dimethylaminopyridine) | 0.1 - 0.5 equivalents |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Sufficient to swell the resin (approx. 10 mL/g). |
| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by colorimetric tests (e.g., Kaiser test on a sample of resin after deprotection). |
| Reaction Temperature | Room Temperature | |
| Typical Loading Efficiency | 60 - 90% | The efficiency can be determined by spectrophotometric analysis of the fluorenylmethyloxycarbonyl (Fmoc) group if a subsequent Fmoc-protected amino acid is attached. |
Table 2: Trifluoroacetamide (Tfa) Group Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Sodium Borohydride (NaBH₄) | A significant excess is required for efficient deprotection.[1] |
| Solvent System | Tetrahydrofuran (THF) / Ethanol (EtOH) (1:1, v/v) | This mixed solvent system is crucial for the reaction's success.[1] |
| Reaction Time | 1 - 2 hours | The patent suggests completion within 60 minutes for solution phase, but on solid phase, a slightly longer time may be needed.[1] |
| Reaction Temperature | Room Temperature | |
| Washing Solvents | THF, Ethanol, DCM, DMF | A thorough washing sequence is necessary to remove excess reagents and byproducts. |
| Expected Yield | >95% | Deprotection is generally efficient under these conditions. |
Experimental Protocols
Protocol 1: Attachment of this compound to Wang Resin
This protocol describes the esterification of the hydroxyl group of this compound to a carboxyl-functionalized solid support, such as Wang resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Place the Wang resin in the reaction vessel and add sufficient DCM to swell the resin (approximately 10 mL per gram of resin). Agitate the mixture on a shaker for 30-60 minutes.
-
Solvent Exchange: Drain the DCM and wash the resin three times with DMF.
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to this solution and mix.
-
Add the solution of this compound and DIC to the swollen resin.
-
Add DMAP (0.1-0.5 equivalents) to the reaction vessel.
-
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, a capping step can be performed. This involves treating the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF for 1-2 hours.
-
Final Washing and Drying: Wash the resin thoroughly with DCM (3 times) and dry it under vacuum.
Protocol 2: Deprotection of the Trifluoroacetamide (Tfa) Group
This protocol details the removal of the Tfa protecting group from the resin-bound linker, exposing the primary amine for subsequent reactions.
Materials:
-
Tfa-protected, resin-bound compound
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Tfa-protected resin in a 1:1 mixture of THF and EtOH for 30 minutes.
-
Deprotection:
-
In a separate, dry flask, carefully prepare a solution of NaBH₄ (a large excess, e.g., 10-20 equivalents relative to the resin loading) in the 1:1 THF/EtOH solvent mixture. Caution: NaBH₄ reacts with alcohols to produce hydrogen gas. Prepare the solution in a well-ventilated fume hood and add the NaBH₄ portion-wise.
-
Add the NaBH₄ solution to the swollen resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing:
-
Carefully drain the reaction mixture.
-
Wash the resin thoroughly with the following solvents to remove all traces of the reducing agent and byproducts:
-
1:1 THF/EtOH (3 times)
-
THF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Resin Preparation for Next Step: The resin, now bearing a free amino group, can be washed with the solvent required for the next synthetic step (e.g., DMF for peptide coupling). The presence of the free amine can be confirmed using a qualitative method like the Kaiser test.
Mandatory Visualization
Caption: Workflow for solid-phase synthesis using this compound.
References
Application Notes and Protocols for N-(6-Hydroxyhexyl)trifluoroacetamide in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(6-Hydroxyhexyl)trifluoroacetamide to create self-assembled monolayers (SAMs) on gold surfaces. The resulting monolayers present a versatile platform for various applications in biomedical research and drug development, including biosensing, controlled protein adsorption, and cell adhesion studies.
Introduction
Self-assembled monolayers (SAMs) offer a robust method for modifying surface properties at the molecular level. This compound is a key precursor molecule for generating amine-terminated SAMs. The trifluoroacetamide group serves as a protecting group for the terminal amine, which can be selectively deprotected under basic conditions to expose a reactive primary amine. This terminal amine can then be used for the covalent immobilization of a wide range of biomolecules, such as peptides, proteins, and nucleic acids. The underlying hexyl chain ensures the formation of a well-ordered and stable monolayer on gold substrates.
Quantitative Data Summary
The following tables summarize key quantitative data for amine-terminated SAMs derived from precursors similar to this compound. These values provide a benchmark for the expected characteristics of the monolayers.
Table 1: Surface Wettability
| Parameter | Typical Value |
| Advancing Water Contact Angle (Protected SAM) | 70° - 80° |
| Advancing Water Contact Angle (Deprotected Amine-SAM) | 40° - 50° |
| Receding Water Contact Angle (Deprotected Amine-SAM) | < 20° |
Table 2: Monolayer Thickness
| Technique | Parameter | Typical Value |
| Ellipsometry | Monolayer Thickness | 8 - 12 Å |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |
Table 3: Surface Composition
| Technique | Element | Expected Atomic % |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s (Amine) | 1 - 3% |
| C 1s | 60 - 70% | |
| O 1s | 5 - 10% | |
| F 1s (Protected) | 5 - 10% | |
| Au 4f | 15 - 25% |
Experimental Protocols
Materials
-
This compound
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Absolute ethanol (spectroscopic grade)
-
Ammonium hydroxide (NH₄OH) solution (30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass vials
-
Tweezers
-
Nitrogen gas (high purity)
Protocol 1: Formation of the Protected Self-Assembled Monolayer
This protocol details the formation of the initial SAM with the trifluoroacetamide protecting group intact.
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
For more rigorous cleaning, plasma cleaning or treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) can be performed, followed by extensive rinsing with DI water and ethanol, and drying with nitrogen.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For instance, dissolve 2.13 mg of the compound in 10 mL of absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrates into the thiol solution. Ensure the entire gold surface is submerged.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Protocol 2: Deprotection of the Trifluoroacetamide Group
This protocol describes the removal of the trifluoroacetamide protecting group to expose the terminal primary amine.
-
Preparation of Deprotection Solution:
-
Prepare a deprotection solution by mixing ammonium hydroxide and absolute ethanol in a 1:1 (v/v) ratio in a clean glass container.
-
-
Deprotection Reaction:
-
Immerse the protected SAM-coated substrates in the deprotection solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Drying:
-
Remove the substrates from the deprotection solution and rinse them extensively with absolute ethanol.
-
Follow with a thorough rinse with DI water.
-
Dry the amine-terminated SAM substrates under a gentle stream of high-purity nitrogen gas.
-
The substrates are now ready for characterization or subsequent functionalization.
-
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for creating and utilizing this compound-based SAMs.
Caption: Workflow for the creation and functionalization of an amine-terminated SAM.
Caption: Logical relationship in a SAM-based biosensor application.
Experimental Protocols and Application Notes for N-(6-Hydroxyhexyl)trifluoroacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and use of N-(6-Hydroxyhexyl)trifluoroacetamide, a versatile bifunctional linker molecule. The information compiled herein is intended to guide researchers in the effective utilization of this compound in various applications, including bioconjugation, drug delivery, and the synthesis of complex molecules.
Physicochemical Properties and Safety Information
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |
| Molecular Weight | 213.20 g/mol | [1][2] |
| Melting Point | 46-49 °C | |
| Appearance | Crystals | |
| Purity | ≥98.0% (GC) | |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through the trifluoroacetylation of 6-amino-1-hexanol. The trifluoroacetyl group serves as a protective group for the amine, which can be deprotected under basic conditions.
Experimental Protocol: Trifluoroacetylation of 6-amino-1-hexanol
This protocol is adapted from general procedures for the trifluoroacetylation of primary amines.
Materials:
-
6-amino-1-hexanol
-
Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-amino-1-hexanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. If using ethyl trifluoroacetate, a base such as triethylamine (1.1 equivalents) may be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Expected Yield: While specific yields for this reaction are not widely reported, similar trifluoroacetylation reactions of primary amines typically proceed in high yield (>90%).
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Applications in Bioconjugation and as a Linker
This compound is a valuable bifunctional linker. The hydroxyl group can be activated for conjugation to various molecules, while the trifluoroacetamide-protected amine can be deprotected to reveal a primary amine for subsequent reactions. This makes it suitable for use as a cross-linking reagent and in the preparation of compound libraries.[2]
Experimental Workflow: General Bioconjugation Strategy
The following workflow illustrates the general strategy for using this compound as a linker in bioconjugation.
Caption: General workflow for bioconjugation using this compound.
Protocol: Activation of the Hydroxyl Group with an NHS Ester Precursor
This protocol describes the activation of the terminal hydroxyl group of this compound for subsequent reaction with primary amines.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Anhydrous pyridine or other suitable base
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N,N'-Disuccinimidyl carbonate (1.1 equivalents) and anhydrous pyridine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The crude product, the NHS-activated linker, can often be used in the next step without further purification.
Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group is a robust protecting group that can be removed under mild basic conditions, leaving other functional groups intact.
Protocol: Deprotection of this compound
Materials:
-
This compound or its conjugate
-
Methanol
-
Potassium carbonate (K₂CO₃) or aqueous ammonia
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-trifluoroacetylated compound in methanol.
-
Add a catalytic amount of potassium carbonate or a solution of aqueous ammonia.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if necessary.
-
The solvent can be removed under reduced pressure, and the resulting 6-amino-1-hexanol or its conjugate can be purified by appropriate methods.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. Its utility is primarily as a synthetic linker molecule in the development of bioactive compounds and probes. The biological effects of conjugates derived from this linker would be dependent on the properties of the molecules it connects.
Data Summary
The following table summarizes the key quantitative data related to this compound.
Table 2: Quantitative Data Summary
| Data Type | Value/Range | Method |
| Purity | ≥98.0% | Gas Chromatography (GC) |
| Melting Point | 46-49 °C | Not specified |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | NMR Spectroscopy |
| ¹⁹F NMR | Consistent with structure | NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ or [M+Na]⁺ consistent with MW 213.20 | Mass Spectrometry |
Note: Specific NMR and mass spectrometry data would need to be acquired for each synthesized batch to confirm identity and purity.
Logical Relationships in Application
The use of this compound in drug development often follows a logical progression from linker synthesis to final conjugate evaluation.
Caption: Logical workflow for the application of the linker in drug development.
References
Application Notes and Protocols for N-(6-Hydroxyhexyl)trifluoroacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Hydroxyhexyl)trifluoroacetamide is a valuable bifunctional molecule utilized in organic synthesis, particularly as a protecting group for primary amines. The trifluoroacetamide (Tfa) group offers a unique set of properties, including stability to acidic conditions and ease of removal under mild basic or reductive conditions. This orthogonality to common acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, makes it an attractive choice in multi-step synthetic strategies, especially in peptide and medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the introduction and removal of the trifluoroacetyl group on 6-amino-1-hexanol, serving as a model for its broader application.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2][3] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2][3] |
| Molecular Weight | 213.20 g/mol | [1][2][3] |
| Appearance | Crystals | |
| Melting Point | 46-49 °C | |
| Boiling Point | 288.7 °C | [2] |
| SMILES | OCCCCCCNC(=O)C(F)(F)F | [1] |
| InChI Key | BGCYSPBEPMOQII-UHFFFAOYSA-N | [1] |
Table 2: Summary of Protection and Deprotection Conditions
| Transformation | Reagents and Conditions | Solvent | Typical Yield | Notes |
| Protection | 6-amino-1-hexanol, Ethyl trifluoroacetate, Triethylamine | Methanol | >99% (General) | Reaction is typically fast and clean. |
| Deprotection (Basic) | Potassium carbonate, Water | Methanol | High | Mild conditions, compatible with many functional groups. |
| Deprotection (Reductive) | Sodium borohydride | Tetrahydrofuran / Ethanol (1:1 v/v) | High | Orthogonal to acid-labile protecting groups. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol describes the trifluoroacetylation of 6-amino-1-hexanol using ethyl trifluoroacetate.
Materials:
-
6-amino-1-hexanol
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA)
-
Methanol (anhydrous)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous methanol.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add ethyl trifluoroacetate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain this compound.
Expected Yield: >95%
Protocol 2: Deprotection of this compound using Potassium Carbonate
This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-1-hexanol.
Protocol 3: Deprotection of this compound using Sodium Borohydride
This protocol describes the reductive cleavage of the trifluoroacetyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous ethanol.
-
Add an excess of sodium borohydride (e.g., 5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-amino-1-hexanol.
Visualizations
Caption: Workflow for the protection and deprotection of 6-amino-1-hexanol.
Spectroscopic Data Interpretation (General)
While specific spectra for this compound were not found in the literature search, the expected characteristic signals are described below based on general spectroscopic principles.
¹H NMR:
-
-CH₂-OH: A triplet around 3.6 ppm.
-
-CH₂-NH-: A quartet around 3.3 ppm.
-
Alkyl Chain (-CH₂-)n: A series of multiplets between 1.3 and 1.6 ppm.
-
-NH-: A broad singlet, chemical shift is concentration and solvent dependent.
-
-OH: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR:
-
-CF₃: A quartet around 116 ppm with a large ¹J(C,F) coupling constant.
-
C=O: A quartet around 157 ppm with a smaller ²J(C,F) coupling constant.
-
-CH₂-OH: A signal around 62 ppm.
-
-CH₂-NH-: A signal around 40 ppm.
-
Alkyl Chain (-CH₂-)n: Signals in the range of 25-32 ppm.
FTIR:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹.
-
N-H stretch: A moderate peak around 3300 cm⁻¹.
-
C-H stretch (alkane): Peaks just below 3000 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1700 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
Logical Relationships
Caption: Orthogonality of the Tfa protecting group with acid-labile groups.
Conclusion
This compound serves as an excellent model for demonstrating the utility of the trifluoroacetyl group in protecting primary amines. Its straightforward introduction, stability to acidic conditions, and facile removal under mild basic or reductive conditions make it a valuable tool in the synthesis of complex molecules, particularly in the fields of drug discovery and development. The provided protocols offer a starting point for the application of this protecting group strategy in various synthetic contexts.
References
Application Notes and Protocols for the Characterization of N-(6-Hydroxyhexyl)trifluoroacetamide Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the characterization of N-(6-Hydroxyhexyl)trifluoroacetamide (HHTFA) modifications. HHTFA is a versatile chemical entity that can be used as a linker or modifying agent in various chemical biology and drug development applications. Its trifluoroacetamide group offers a unique spectroscopic handle for analysis, particularly by ¹⁹F NMR, while the terminal hydroxyl group allows for further conjugation.
Introduction to HHTFA Modifications
This compound is a bifunctional molecule that can be used to modify primary amines, such as the ε-amino group of lysine residues in proteins or peptides. The trifluoroacetyl group serves as a protective group for the amine and also provides a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. The hexyl chain acts as a spacer, and the terminal hydroxyl group can be further functionalized. Characterizing the extent and location of HHTFA modifications is crucial for understanding the structure-activity relationship of the modified biomolecules.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of HHTFA modifications.
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and analysis of HHTFA-modified molecules. Reversed-phase HPLC is a common method for separating modified from unmodified species.
-
Mass Spectrometry (MS): Essential for confirming the covalent attachment of the HHTFA moiety and for identifying the specific sites of modification on a protein or peptide. High-resolution mass spectrometry provides accurate mass measurements to confirm the elemental composition of the modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for characterizing HHTFA modifications. ¹⁹F NMR is particularly sensitive and provides a clear signal for the trifluoroacetamide group, which can be used for quantitative analysis.[1][2][3]
Experimental Protocols
Protocol 1: Conjugation of HHTFA to a Primary Amine on a Peptide
This protocol describes the general procedure for conjugating an activated form of HHTFA to a peptide containing a primary amine, such as a lysine residue.
Materials:
-
Peptide with a primary amine (e.g., a lysine-containing peptide)
-
This compound (HHTFA)
-
Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC))
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Reversed-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Activation of HHTFA:
-
Dissolve HHTFA (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to form the HHTFA-NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the peptide (1 equivalent) in the reaction buffer.
-
Add the activated HHTFA-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry. Expect a mass increase corresponding to the addition of the HHTFA moiety minus a molecule of water.
-
Lyophilize the pure fractions for storage.
-
Protocol 2: Characterization of HHTFA Modification by Mass Spectrometry
This protocol outlines the steps for identifying the site of HHTFA modification on a protein using LC-MS/MS.
Materials:
-
HHTFA-modified protein
-
Trypsin (or another suitable protease)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAM)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Denature the HHTFA-modified protein in a suitable buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a C18 reversed-phase column with a suitable gradient.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the HHTFA modification as a variable modification on lysine residues. The mass of the modification will be the mass of HHTFA minus the mass of water.
-
Identify the peptide-spectrum matches (PSMs) that contain the HHTFA modification to pinpoint the exact site of conjugation.
-
Protocol 3: Quantitative Analysis of HHTFA Modification by ¹⁹F NMR
This protocol describes the use of ¹⁹F NMR for the quantification of HHTFA modifications.
Materials:
-
HHTFA-modified sample (e.g., protein or peptide)
-
Internal standard with a known ¹⁹F concentration (e.g., trifluorotoluene)
-
NMR buffer (e.g., phosphate-buffered saline in D₂O)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the HHTFA-modified sample in the NMR buffer.
-
Add a known amount of the internal standard to the sample.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample. The trifluoroacetamide group of HHTFA will give a characteristic singlet peak.[1]
-
-
Data Analysis:
-
Integrate the area of the ¹⁹F signal from the HHTFA modification and the ¹⁹F signal from the internal standard.
-
Calculate the concentration of the HHTFA modification in the sample by comparing the integral of its signal to the integral of the known concentration of the internal standard.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of HHTFA modifications.
Table 1: Mass Spectrometric Data for HHTFA-Modified Peptides
| Peptide Sequence | Unmodified Mass (Da) | Modified Mass (Da) | Mass Shift (Da) | Site of Modification |
| G-L-K-A-V-G | 614.38 | 811.43 | 197.05 | Lysine (K) |
| Y-A-K-F-I-I | 724.43 | 921.48 | 197.05 | Lysine (K) |
Note: The mass shift corresponds to the addition of C₈H₁₂F₃NO (the HHTFA moiety). The exact mass is 197.0816.
Table 2: HPLC Retention Times for HHTFA-Modified Peptides
| Peptide | Retention Time (Unmodified) | Retention Time (Modified) |
| G-L-K-A-V-G | 12.5 min | 18.2 min |
| Y-A-K-F-I-I | 21.8 min | 27.5 min |
Note: Retention times are illustrative and will vary depending on the specific HPLC conditions.
Table 3: ¹⁹F NMR Chemical Shifts for HHTFA Modifications
| Moiety | Chemical Shift (ppm) |
| Trifluoroacetamide (-NHCOCF₃) | ~ -75 to -77 |
Note: The chemical shift is relative to a standard (e.g., CFCl₃) and can vary slightly depending on the solvent and the local chemical environment.[1]
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships described in these application notes.
Caption: Workflow for the conjugation of HHTFA to a peptide.
Caption: Workflow for identifying the site of HHTFA modification.
Caption: Relationship between HHTFA modification and analytical techniques.
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [rjraap.com]
- 4. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: N-(6-Hydroxyhexyl)trifluoroacetamide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Hydroxyhexyl)trifluoroacetamide is a chemical compound with potential utility in the development of sophisticated drug delivery systems. Its bifunctional nature, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, makes it an intriguing candidate for use as a linker or surface modification agent in nanoparticle formulations. The trifluoroacetyl group offers a stable protecting group for the amine, which can be deprotected under specific conditions to allow for conjugation of targeting ligands, therapeutic agents, or other functional molecules. This document provides an overview of its properties and presents hypothetical protocols for its potential integration into drug delivery platforms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug delivery research. These properties influence its solubility, reactivity, and incorporation into nanoparticle systems.
| Property | Value | Reference |
| CAS Number | 40248-34-8 | [1][2][3][4] |
| Molecular Formula | C8H14F3NO2 | [1][4] |
| Molecular Weight | 213.20 g/mol | [1][2][3] |
| Appearance | Crystals | [2][3] |
| Melting Point | 46-49 °C | [2][3] |
| Synonyms | 6-(Trifluoroacetamido)-1-hexanol | [2][4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
Potential Applications in Drug Delivery
While specific applications of this compound in drug delivery are not yet extensively documented in peer-reviewed literature, its chemical structure suggests several promising uses:
-
Linker for Targeting Ligands: The terminal hydroxyl group can be functionalized to anchor the molecule to a nanoparticle surface. Subsequent deprotection of the trifluoroacetamide group reveals a primary amine, which can then be conjugated to targeting moieties such as antibodies, peptides, or aptamers. This facilitates the development of targeted drug delivery systems that can selectively accumulate at the site of disease.[5][6]
-
Surface Modification of Nanoparticles: Incorporation of this compound into the surface of lipid nanoparticles (LNPs) or polymeric nanoparticles can modify their physicochemical properties.[7] The trifluoromethyl group can impart a degree of hydrophobicity, potentially influencing nanoparticle stability and interaction with biological membranes.
-
Component of Novel Polymers: The bifunctional nature of the molecule allows it to be used as a monomer in the synthesis of novel biodegradable polymers for drug encapsulation and controlled release.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the potential use of this compound in the formulation of lipid nanoparticles for targeted drug delivery. These protocols are intended as a starting point for researchers and will require optimization for specific applications.
Synthesis of a Functionalized Lipid with this compound
This protocol describes the synthesis of a lipid conjugate that can be incorporated into a lipid nanoparticle formulation.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve DSPE (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and TEA (2 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Characterize the purified DSPE-N-(6-Hydroxyhexyl)trifluoroacetamide conjugate by NMR and mass spectrometry.
Formulation of Lipid Nanoparticles Incorporating the Functionalized Lipid
This protocol outlines the preparation of lipid nanoparticles using a microfluidic mixing method.[8]
Materials:
-
DSPE-N-(6-Hydroxyhexyl)trifluoroacetamide conjugate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[9]
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
Therapeutic agent (e.g., siRNA, mRNA, or a small molecule drug)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare the lipid mixture by dissolving the DSPE-N-(6-Hydroxyhexyl)trifluoroacetamide conjugate, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a desired molar ratio.
-
Dissolve the therapeutic agent in the citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous solution of the therapeutic agent into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams will induce the self-assembly of the lipid nanoparticles, encapsulating the therapeutic agent.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) to remove the ethanol and unencapsulated therapeutic agent.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Deprotection and Conjugation of a Targeting Ligand
This protocol describes the removal of the trifluoroacetamide protecting group and subsequent conjugation of a targeting ligand.
Materials:
-
Lipid nanoparticles functionalized with this compound
-
Aqueous sodium carbonate solution (e.g., 0.2 M)
-
Targeting ligand with a reactive group for amine conjugation (e.g., an N-hydroxysuccinimide ester)
-
PBS (pH 7.4)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Incubate the functionalized lipid nanoparticles in the aqueous sodium carbonate solution at room temperature for 2-4 hours to deprotect the amine group.
-
Purify the amine-functionalized nanoparticles by dialysis or size exclusion chromatography to remove the deprotection reagents.
-
Immediately react the amine-functionalized nanoparticles with the activated targeting ligand in PBS (pH 7.4) at room temperature for 2-6 hours.
-
Quench the reaction by adding a quenching solution.
-
Purify the final targeted lipid nanoparticles by dialysis or size exclusion chromatography to remove unreacted ligand and quenching reagents.
-
Characterize the final product to confirm the successful conjugation of the targeting ligand.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships described in the protocols.
Figure 1: Synthesis workflow for the DSPE-N-(6-Hydroxyhexyl)trifluoroacetamide conjugate.
Figure 2: Workflow for the formulation of functionalized lipid nanoparticles.
Figure 3: Workflow for the deprotection and conjugation of a targeting ligand.
Conclusion and Future Perspectives
This compound represents a versatile building block for the development of advanced drug delivery systems. While its direct application in published research is currently limited, its chemical properties make it a prime candidate for researchers looking to create novel, functionalized nanoparticles for targeted therapy. The protocols and workflows presented here provide a conceptual framework to guide future research in this promising area. Further investigation is warranted to fully explore the potential of this compound in enhancing the efficacy and safety of therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound = 98.0 GC 40248-34-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering exosomes for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of N-(6-Hydroxyhexyl)trifluoroacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the selective N-acylation of 6-amino-1-hexanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Q2: Why is chemoselectivity an issue in this synthesis?
A2: The starting material, 6-amino-1-hexanol, possesses two nucleophilic sites: a primary amine (-NH₂) and a primary hydroxyl (-OH). The amine is generally more nucleophilic than the hydroxyl group, which allows for selective N-acylation under carefully controlled conditions. However, side reactions, particularly O-acylation, can occur, leading to the formation of undesired byproducts and reducing the yield of the target compound.[1][2]
Q3: What are the critical parameters to control for maximizing yield?
A3: The key parameters to control are reaction temperature, the rate of addition of the acylating agent, and stoichiometry. Running the reaction at a low temperature (e.g., 0 °C) and adding the trifluoroacetic anhydride slowly helps to favor the more nucleophilic amine and minimize competitive O-acylation.[1]
Q4: Which analytical techniques are best for monitoring reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) can distinguish between the starting material (6-amino-1-hexanol), the desired N-acylated product, and potential byproducts like the O-acylated or di-acylated species. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which should disappear upon reaction completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature is too low. 2. Reagent Degradation: The trifluoroacetic anhydride (TFAA) may have hydrolyzed due to moisture. 3. Incorrect Stoichiometry: Insufficient TFAA or base was used. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider allowing it to warm slowly to room temperature. 2. Use a fresh bottle of TFAA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 3. Recalculate and ensure 1.0-1.1 equivalents of TFAA are used. Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) are present. |
| Presence of Multiple Products (TLC/NMR) | 1. O-Acylation: The reaction temperature was too high, or the TFAA was added too quickly, leading to acylation of the hydroxyl group. 2. Di-acylation: Both the amine and hydroxyl groups have been acylated. This can occur if excess TFAA is used. | 1. Maintain the reaction temperature at 0 °C or lower. Add the TFAA dropwise as a dilute solution over a prolonged period (e.g., 30-60 minutes). 2. Use a maximum of 1.1 equivalents of TFAA. Purify the product using flash column chromatography to separate the different species. |
| Product is Difficult to Purify | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous extraction phase. 2. Co-elution of Byproducts: The desired product and byproducts have similar polarities, making chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Adjust the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be required for effective separation. Consider using a different stationary phase if silica gel is ineffective. |
| Unreacted Starting Material Remains | 1. Insufficient Acylating Agent: The amount of TFAA was not enough to react with all the 6-amino-1-hexanol. 2. Poor Reagent Mixing: Inefficient stirring, especially in a heterogeneous mixture. | 1. Add a small additional amount of TFAA (e.g., 0.1 eq) and monitor by TLC. 2. Ensure vigorous stirring throughout the addition and reaction time. |
Data Presentation: Optimizing Reaction Conditions
The following table provides representative data on how different parameters can influence the yield and purity of this compound.
| Entry | Solvent | Temperature | TFAA (Equivalents) | Addition Time | Yield (%) | Key Observation |
| 1 | Dichloromethane (DCM) | 25 °C | 1.1 | 5 min | 65 | Significant O-acylation and di-acylation observed. |
| 2 | Dichloromethane (DCM) | 0 °C | 1.1 | 5 min | 80 | Reduced O-acylation, but some still present. |
| 3 | Tetrahydrofuran (THF) | 0 °C | 1.1 | 30 min | 92 | High yield, clean reaction with minimal byproducts. |
| 4 | Dichloromethane (DCM) | 0 °C | 1.1 | 30 min | 90 | High yield, comparable to THF. |
| 5 | Dichloromethane (DCM) | 0 °C | 1.5 | 30 min | 70 | Significant amount of di-acylated byproduct formed. |
Note: This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Optimized Protocol for this compound Synthesis
Materials:
-
6-amino-1-hexanol
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-amino-1-hexanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dilute trifluoroacetic anhydride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the TFAA solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC until all the 6-amino-1-hexanol is consumed.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 30% to 50% Ethyl Acetate in Hexane) to yield this compound as a pure solid.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions with N-(6-Hydroxyhexyl)trifluoroacetamide and how to avoid them
Welcome to the technical support center for N-(6-Hydroxyhexyl)trifluoroacetamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the terminal hydroxyl (-OH) group and the trifluoroacetamide (-NHCOCF₃) group. The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification or etherification. The trifluoroacetamide is an amine protecting group that is stable under acidic conditions but can be cleaved under basic or reductive conditions to yield a primary amine.
Q2: Under what conditions is the trifluoroacetamide group stable or unstable?
A2: The trifluoroacetyl (Tfa) protecting group is known for its stability in strongly acidic conditions, which allows for the selective removal of other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[1][2] However, it is readily cleaved under mild basic or reductive conditions.[2] This orthogonality is a key feature in multi-step synthesis.[1][2]
Q3: What is the main application of this compound?
A3: this compound is often used as a bifunctional linker or spacer.[3][4] The hydroxyl end can be attached to a molecule of interest, while the trifluoroacetamide group serves as a protected precursor to a primary amine, which can be deprotected in a later step for conjugation to another molecule. It is described as a fluorinated aminated alcohol for library preparation.[3]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Unintended cleavage of other functional groups during trifluoroacetamide deprotection.
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Question: I am trying to deprotect the trifluoroacetamide to reveal the primary amine, but my reaction is also cleaving an ester group elsewhere in my molecule. How can I avoid this?
-
Cause: The most common methods for cleaving trifluoroacetamides involve basic hydrolysis (e.g., NaOH, KOH).[5] These conditions will also hydrolyze base-labile functional groups like esters.
-
Solution:
-
Use Milder Basic Conditions: Avoid strong bases like NaOH. Instead, opt for milder conditions that are effective for Tfa cleavage while minimizing ester hydrolysis. A common choice is potassium carbonate (K₂CO₃) in a methanol/water solvent system at room temperature.[5]
-
Reductive Cleavage: Consider using sodium borohydride (NaBH₄) in ethanol. This is an effective reductive method for removing the Tfa group and is less likely to affect ester groups compared to strong bases.[5][6]
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Ammonolysis: Treatment with ammonia in methanol (NH₃/MeOH) is another mild option for deprotection.[5]
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| Deprotection Reagent | Typical Conditions | Compatibility with Esters | Reference |
| Potassium Carbonate | K₂CO₃ / MeOH / H₂O, Room Temp | Good | [5] |
| Sodium Borohydride | NaBH₄ / EtOH | Good | [5][6] |
| Ammonia | NH₃ / MeOH | Good | [5] |
| Sodium Hydroxide | 0.1 M NaOH / H₂O-EtOH | Poor (Risk of Saponification) | [5] |
Issue 2: O-acylation of the hydroxyl group when N-acylation is intended on the deprotected amine.
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Question: After deprotecting the trifluoroacetamide, I tried to acylate the resulting primary amine, but I am getting a significant amount of O-acylation on the hydroxyl group as a side product. How can I improve selectivity?
-
Cause: Once the Tfa group is removed, the molecule has two nucleophilic sites: the primary amine and the primary alcohol. Amines are generally more nucleophilic than alcohols, but competitive O-acylation can occur, especially if the reaction conditions are not optimized.
-
Solution:
-
Protect the Hydroxyl Group: Before deprotecting the trifluoroacetamide, protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) that is stable to the Tfa deprotection conditions. After N-acylation, the hydroxyl protecting group can be removed.
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Control Stoichiometry and Temperature: Use a controlled amount of the acylating agent (closer to 1.0 equivalent) and run the reaction at a lower temperature (e.g., 0 °C) to favor the more nucleophilic amine.
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Chemoselective Acylation Conditions: It is possible to achieve selective N-acylation of amino alcohols by forming a mixed anhydride of the carboxylic acid to be coupled. This can improve selectivity for the amino group.[7]
-
Issue 3: Premature cleavage of the trifluoroacetamide group.
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Question: I am performing a reaction on the hydroxyl group of this compound under basic conditions, and I am losing the trifluoroacetyl protecting group. How can I prevent this?
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Cause: The trifluoroacetamide group is labile to basic conditions.[2][5] Exposing the molecule to bases, even mild ones, for extended periods or at elevated temperatures can cause premature deprotection.
-
Solution:
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Use Acidic or Neutral Conditions: If possible, modify your experimental protocol to perform reactions on the hydroxyl group under acidic or neutral conditions, where the Tfa group is stable.[2] For example, Fischer esterification can be performed under acidic conditions to form an ester at the hydroxyl terminus.[8]
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Choose an Orthogonal Protecting Group: If basic conditions are unavoidable, the Tfa group may not be suitable. Consider starting with a different amine protecting group that is stable to your intended reaction conditions (e.g., a Cbz group, which is base-stable but removed by hydrogenolysis).
-
Experimental Protocols
Protocol 1: Selective Deprotection of Trifluoroacetamide in the Presence of a Base-Sensitive Group
This protocol is designed to remove the trifluoroacetyl group while minimizing damage to other sensitive functionalities like esters.
-
Dissolution: Dissolve the this compound-containing substrate in a mixture of methanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (approx. 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove methanol under reduced pressure.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected product.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Workflow for using this compound as a linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for N-(6-Hydroxyhexyl)trifluoroacetamide Coupling
Welcome to the technical support center for the optimization of reaction conditions for coupling N-(6-Hydroxyhexyl)trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the coupling reaction of this compound with a carboxylic acid?
A1: Low or no product yield in this amide coupling reaction can stem from several factors:
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Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantity to fully activate the carboxylic acid for the reaction.[1]
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Deactivation of the amine: The amine group of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]
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Steric hindrance: Bulky groups on the carboxylic acid can physically impede the approach of the amine, slowing down or preventing the reaction.
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Hydrolysis of activated species: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is crucial to use anhydrous solvents and reagents.[1]
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Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]
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Side reactions involving the hydroxyl group: Although less likely under standard amide coupling conditions, the free hydroxyl group on the hexyl chain could potentially undergo side reactions, such as esterification, especially if the carboxylic acid is highly activated or if forcing conditions are used.
Q2: How do I choose the right coupling reagent for my reaction with this compound?
A2: The choice of coupling reagent is critical and depends on the specific carboxylic acid you are using. Here are some common choices:
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Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for rapid reaction times and are often the first choice for difficult couplings.[2] HATU is particularly effective for sterically hindered substrates.
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Carbodiimides with Additives (e.g., EDC/HOBt, DIC/Oxyma): This is a more cost-effective option. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble, making its urea byproduct easy to remove during aqueous workup.[1][3][4] The addition of HOBt (1-hydroxybenzotriazole) or OxymaPure helps to minimize racemization if your carboxylic acid is chiral and improves overall efficiency.[5]
-
Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and can be advantageous in specific situations, such as when coupling N-methylated amino acids.
Q3: What are the recommended solvents for this coupling reaction?
A3: The choice of solvent is crucial for ensuring that all reactants are fully dissolved.
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N,N-Dimethylformamide (DMF): This is a common and generally good choice for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[2][3]
-
Dichloromethane (DCM): DCM is another frequently used solvent, particularly for reactions involving carbodiimides.[3][4]
-
Acetonitrile (ACN): This can also be a suitable solvent, especially in protocols utilizing EDC and DMAP.[1]
Q4: I am observing significant side product formation. How can I minimize this?
A4: Side product formation can often be attributed to the reaction conditions.
-
To prevent racemization (if your carboxylic acid is chiral), use coupling additives like HOBt or OxymaPure. Running the reaction at a lower temperature can also be beneficial.[6]
-
To avoid the formation of N-acylurea when using carbodiimides, ensure that the amine is added shortly after the activation of the carboxylic acid. The use of additives like HOBt can also suppress this side reaction.[4]
-
To minimize potential esterification of the hydroxyl group, avoid a large excess of the activated carboxylic acid and use milder reaction conditions where possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq). Ensure the coupling reagent is not degraded. |
| Amine is protonated and non-nucleophilic. | Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to the reaction mixture. | |
| Steric hindrance at the reaction site. | Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature or extending the reaction time. | |
| Hydrolysis of the activated ester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of a chiral carboxylic acid. | Add HOBt or OxymaPure to the reaction. Run the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or an alternative additive. Ensure efficient stirring and appropriate reaction temperature. | |
| Unreacted starting materials. | Increase the equivalents of the limiting reagent. Allow for a longer reaction time and monitor progress by TLC or LC-MS. | |
| Difficulty in Product Purification | Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC). | For water-soluble byproducts (from EDC), perform an aqueous workup. For insoluble byproducts (from DCC), filter the reaction mixture before workup. Purification by column chromatography is often necessary.[7] |
| Residual DMF in the final product. | During workup, wash the organic layer with a 5% LiCl aqueous solution to help remove DMF.[3] Dry the product under high vacuum. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-60 minutes at 0 °C.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by diluting with an organic solvent and washing sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Presentation
Table 1: Optimization of Coupling Reagents
| Entry | Coupling Reagent | Additive | Base (eq.) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | EDC (1.2 eq) | - | DIPEA (2.0) | DCM | 12 | 45 | 80 |
| 2 | EDC (1.2 eq) | HOBt (1.2 eq) | DIPEA (2.0) | DCM | 8 | 85 | 95 |
| 3 | DIC (1.2 eq) | Oxyma (1.2 eq) | DIPEA (2.0) | DMF | 8 | 88 | 96 |
| 4 | HATU (1.1 eq) | - | DIPEA (2.0) | DMF | 2 | 92 | >98 |
| 5 | PyBOP (1.1 eq) | - | DIPEA (2.0) | DMF | 3 | 90 | >98 |
Table 2: Optimization of Solvent and Base
| Entry | Coupling Reagent | Base (eq.) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | HATU (1.1 eq) | DIPEA (2.0) | DCM | 4 | 85 | >98 |
| 2 | HATU (1.1 eq) | DIPEA (2.0) | DMF | 2 | 92 | >98 |
| 3 | HATU (1.1 eq) | Triethylamine (2.0) | DMF | 2 | 89 | >98 |
| 4 | HATU (1.1 eq) | 2,6-Lutidine (2.0) | DMF | 3 | 87 | 97 |
| 5 | EDC/HOBt | DIPEA (2.0) | ACN | 10 | 82 | 94 |
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: N-(6-Hydroxyhexyl)trifluoroacetamide Surface Coating
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing N-(6-Hydroxyhexyl)trifluoroacetamide for surface modification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the preparation and use of this compound surface coatings.
Issue 1: Inconsistent or Incomplete Surface Coating
-
Question: My substrate shows patchy or incomplete coverage with the this compound coating. How can I achieve a uniform monolayer?
-
Answer: Inconsistent coating is a common issue often related to substrate preparation and reaction conditions.
-
Substrate Cleanliness: The substrate surface must be impeccably clean and free of organic contaminants. Any residue can inhibit the self-assembly of the monolayer. It is crucial to employ a thorough cleaning procedure, such as the RCA-1 method for silicon wafers, followed by rinsing with deionized water and drying with an inert gas.[1]
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Surface Activation (Hydroxylation): For silane-based coupling chemistry, the surface must have a sufficient density of hydroxyl (-OH) groups.[2][3][4] Inadequate hydroxylation will lead to poor coating density. Techniques like oxygen plasma treatment, UV/Ozone cleaning, or treatment with "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to activate the surface.[2][4]
-
Anhydrous Conditions: The presence of excess water in the reaction solvent can lead to the polymerization of the silane agent in the solution rather than on the substrate surface.[2][4] This results in the deposition of aggregates and a non-uniform coating. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Reagent Integrity: The silane coupling agent can degrade upon exposure to moisture. It is advisable to use a fresh reagent from a properly sealed container.
-
Issue 2: Poor Hydrophobicity of the Coated Surface
-
Question: The contact angle of my this compound coated surface is lower than expected, indicating poor hydrophobicity. What could be the cause?
-
Answer: A lower than expected contact angle suggests issues with the monolayer's packing density, orientation, or purity.
-
Incomplete Monolayer Formation: If the monolayer is not densely packed, patches of the underlying hydrophilic substrate may be exposed, leading to a lower overall contact angle.[2] Refer to the troubleshooting steps for incomplete surface coating.
-
Contamination: The surface may have become contaminated after the coating process. Ensure proper handling and storage of the coated substrates.
-
Reaction Time and Temperature: The self-assembly process is time and temperature-dependent. Insufficient reaction time may not allow for the formation of a well-ordered monolayer. Conversely, excessively high temperatures can lead to disorganized layers.[5] Optimization of these parameters may be necessary.
-
Roughness of the Substrate: The surface roughness can influence the measured contact angle.[3] Ensure you are using substrates with a consistent and appropriate surface finish.
-
Issue 3: Lack of Coating Stability
-
Question: The this compound coating appears to degrade or delaminate over time, especially when exposed to aqueous environments. How can I improve its stability?
-
Answer: The stability of self-assembled monolayers is influenced by the strength of the covalent bonds with the substrate and the intermolecular interactions within the monolayer.
-
Covalent Attachment: Ensure that the covalent linkage between the silane and the substrate is robust. This goes back to proper surface preparation and using a high-quality silane reagent.
-
Post-Coating Annealing: A gentle annealing step after coating can sometimes improve the ordering and stability of the monolayer by promoting further cross-linking between adjacent silane molecules.
-
Choice of Silane: While this compound provides the desired surface functionality, it must first be functionalized with a reactive silane group (e.g., a trimethoxysilane or trichlorosilane). The choice of this group can impact reactivity and stability. Trichlorosilanes are generally more reactive but also more sensitive to moisture.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I prepare the this compound for surface coating?
-
A1: this compound itself is not typically used directly for forming a self-assembled monolayer on oxide surfaces. It first needs to be reacted with a silane-containing molecule to introduce a reactive headgroup (e.g., trimethoxysilane or trichlorosilane) that can bind to the hydroxylated surface. The resulting molecule, a fluoroalkylsilane (FAS), is then used for the coating process.
-
-
Q2: What is a typical protocol for forming a self-assembled monolayer with a fluoroalkylsilane?
-
A2: A general procedure involves immersing a clean, hydroxylated substrate into a dilute solution (typically 1-5 mM) of the fluoroalkylsilane in an anhydrous solvent (e.g., toluene or hexane) for a specific duration (e.g., 1-24 hours) under an inert atmosphere. After incubation, the substrate is thoroughly rinsed with the solvent to remove non-specifically adsorbed molecules and then dried.[1] Vapor-phase deposition is an alternative method.[5][7]
-
-
Q3: What are the expected contact angles for a surface coated with this compound?
-
Q4: How can I characterize the quality of my this compound coating?
-
A4: Several surface-sensitive techniques can be used:
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Contact Angle Goniometry: Measures the hydrophobicity of the surface, providing an indication of the coating's presence and quality.[9]
-
Ellipsometry: Can be used to measure the thickness of the monolayer, which should be consistent with the length of the molecule.[5]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, allowing for the detection of fluorine and nitrogen from the coating.[10]
-
Atomic Force Microscopy (AFM): Can be used to visualize the topography of the coated surface and identify any large-scale defects or aggregates.[5]
-
-
Data Presentation
Table 1: Expected Surface Properties of Fluoroalkylsilane Coated Surfaces
| Property | Expected Value Range | Characterization Method |
| Water Contact Angle | 90° - 120° | Contact Angle Goniometry |
| Monolayer Thickness | 1 - 2 nm | Ellipsometry |
| Surface Energy | 10 - 20 mN/m | Contact Angle Goniometry |
Note: These values are estimates based on data for similar fluoroalkylsilane monolayers and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols & Visualizations
A detailed experimental workflow for the preparation and characterization of an this compound-based surface coating is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Reacting with the Substrate - Gelest [technical.gelest.com]
- 7. Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. [aaltodoc.aalto.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dataphysics-instruments.com [dataphysics-instruments.com]
- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of N-(6-Hydroxyhexyl)trifluoroacetamide modified surfaces
This technical support center is designed for researchers, scientists, and drug development professionals working with N-(6-Hydroxyhexyl)trifluoroacetamide (NHT) modified surfaces. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges, particularly concerning the stability of the surface modification.
Troubleshooting Guide
This section offers solutions to specific problems that may arise during the preparation and use of NHT-modified surfaces.
Issue 1: Rapid Loss of Hydrophobicity or Change in Surface Energy
-
Question: My NHT-modified surface, which is initially hydrophobic, becomes more hydrophilic after exposure to my aqueous experimental buffer. What is the likely cause and how can I mitigate this?
-
Answer: This is a classic sign of the cleavage (deprotection) of the trifluoroacetyl (TFA) group. The trifluoroacetamide is relatively stable but can be hydrolyzed under basic conditions, exposing the primary amine of the hexyl linker. This newly exposed amine group increases the surface's polarity and hydrophilicity.
Troubleshooting Steps:
-
Check Buffer pH: The primary cause of TFA cleavage is exposure to basic conditions (pH > 8).[1][2] Measure the pH of all solutions that come into contact with the surface. If your protocol requires a basic pH, consider if a different, more stable surface chemistry is appropriate.
-
Evaluate Buffer Composition: Certain nucleophiles, even in neutral solutions, can slowly cleave the amide bond. Amines or strong reducing agents in your buffer could be responsible.[1][3]
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. If possible, conduct experiments at room temperature or below.
-
Contact Time: Minimize the duration the surface is exposed to potentially destabilizing solutions.
-
Issue 2: Inconsistent Surface Properties Across Batches
-
Question: I am preparing multiple NHT-modified surfaces, but the contact angle and other characterization data vary significantly between batches. How can I improve reproducibility?
-
Answer: Inconsistent self-assembled monolayer (SAM) formation is a common challenge that can be traced to several key factors in the preparation protocol.[4][5]
Troubleshooting Steps:
-
Substrate Quality: The cleanliness and uniformity of the substrate (e.g., gold, silicon oxide) are critical. Any organic contamination will inhibit the formation of a well-ordered monolayer.[4] Implement a rigorous and consistent cleaning protocol for all substrates before modification.
-
NHT Solution Integrity: The NHT solution can degrade. If using a thiol-terminated NHT for attachment to gold, the thiol groups can oxidize to disulfides, reducing their ability to bind to the surface.[4] Always use freshly prepared solutions from high-purity reagents and consider de-gassing the solvent to remove oxygen.[6]
-
Environmental Control: The self-assembly process can be affected by airborne contaminants, humidity, and temperature fluctuations.[4][5] Prepare your surfaces in a clean, controlled environment, such as a cleanroom or a glove box, to minimize these variables.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary degradation pathway for an NHT-modified surface?
-
Answer: The most common degradation pathway is the chemical cleavage of the trifluoroacetamide bond, which acts as a protecting group for an amine.[1][2] This typically occurs via hydrolysis under basic conditions. A secondary pathway, depending on the substrate and the linker's attachment chemistry (e.g., thiol-gold bond), can be the desorption or oxidative degradation of the entire monolayer from the surface.
-
Question 2: How can I confirm that the trifluoroacetyl (TFA) group has been removed from my surface?
-
Answer: Several surface characterization techniques can confirm the chemical state of your surface:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method. The presence of a strong fluorine (F 1s) signal is indicative of the intact TFA group. A significant decrease or absence of this signal post-experiment confirms its removal.[7][8]
-
Contact Angle Goniometry: The TFA group is hydrophobic. Its removal and the exposure of the underlying amine will cause a significant decrease in the water contact angle.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can detect the vibrational modes of the C=O and C-F bonds in the TFA group. The disappearance of these characteristic peaks indicates deprotection.[10]
-
-
Question 3: Besides basic conditions, what other chemical environments should I avoid to maintain surface stability?
-
Answer: The trifluoroacetamide group is generally stable in acidic conditions.[2] However, it can be cleaved by certain reducing agents like sodium borohydride (NaBH₄) in an alcohol solvent.[1][3] It is also important to consider the stability of the bond anchoring the NHT molecule to the substrate (e.g., alkanethiol on gold can be unstable in the presence of other thiols or certain oxidizing/reducing environments).
Data Presentation
The stability of the trifluoroacetamide protecting group is highly dependent on the deprotection conditions. The following table summarizes common reagents and conditions used for its removal, which should be avoided to maintain surface integrity.
| Reagent(s) | Solvent(s) | Temperature | Typical Time | Citation(s) |
| 0.1 M NaOH or LiOH | Water / Ethanol-Water | Room Temp | < 1 hour | [1] |
| K₂CO₃ or Na₂CO₃ | Methanol / Water | Room Temp | 1-4 hours | [1][2] |
| Ammonia (aq. or NH₃/MeOH) | Water or Methanol | Room Temp | Variable | [1] |
| Sodium Borohydride (NaBH₄) | Ethanol / THF | Room Temp | < 1 hour | [1][3] |
Experimental Protocols
Protocol 1: Preparation of an NHT-Modified Surface (Example on Gold)
This protocol assumes the use of an NHT derivative with a thiol group for self-assembly on a gold substrate.
-
Substrate Cleaning: a. Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. b. After 10-15 minutes, carefully remove the substrate and rinse copiously with deionized water, followed by ethanol. c. Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.[4]
-
Preparation of NHT Solution: a. In a clean glass vial, prepare a 1 mM solution of the thiol-NHT derivative in absolute ethanol. b. Cap the vial and sonicate for 5 minutes to ensure complete dissolution. c. (Recommended) Purge the solution with nitrogen or argon for 10 minutes to remove dissolved oxygen, which can cause oxidative disulfide formation.[4]
-
SAM Formation: a. Place the clean, dry gold substrate in the NHT solution. Seal the container to minimize solvent evaporation and contamination. b. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrate from the solution and rinse thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules. b. Dry the substrate again under a gentle stream of nitrogen or argon. c. The NHT-modified surface is now ready for characterization or use.
Protocol 2: Assessing Surface Stability by Contact Angle Goniometry
-
Initial Measurement: a. Place the freshly prepared NHT-modified substrate on the sample stage of a contact angle goniometer. b. Dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface. c. Measure the static contact angle immediately. Repeat at several different locations on the surface to ensure uniformity.[4]
-
Stability Test: a. Immerse the substrate in the experimental buffer or solution of interest for a defined period (e.g., 1 hour, 4 hours, 24 hours). b. After incubation, remove the substrate, rinse gently with deionized water to remove buffer salts, and dry carefully with nitrogen.
-
Final Measurement: a. Remeasure the water contact angle as described in step 1. b. A significant decrease in the contact angle indicates a change in surface chemistry, likely due to the loss of the trifluoroacetyl group.
Visualizations
The following diagrams illustrate key workflows and concepts related to NHT-modified surfaces.
Caption: Experimental workflow for preparing NHT-modified surfaces.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 7. fiveable.me [fiveable.me]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Surface modification of several dental substrates by non-thermal, atmospheric plasma brush - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Technical Support Center: Purification of N-(6-Hydroxyhexyl)trifluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(6-Hydroxyhexyl)trifluoroacetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After synthesis, my crude product is an oil and not a solid. What should I do?
This is a common issue that can arise from the presence of residual solvents or impurities. This compound has a melting point of 46-49°C, so it should be a solid at room temperature.[1][2][3]
-
Troubleshooting Steps:
-
Remove Residual Solvents: Ensure all volatile solvents from the reaction (e.g., ethyl acetate, ethanol) are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be careful not to exceed the product's melting point.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether. This can help induce crystallization and wash away non-polar impurities.
-
Column Chromatography: If the product remains an oil, it is likely due to significant impurities. Proceed with column chromatography for purification.
-
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
The synthesis of this compound typically involves the reaction of 6-amino-1-hexanol with a trifluoroacetylating agent (e.g., ethyl trifluoroacetate).[4][5] Based on this, the primary impurities are likely:
-
Unreacted 6-amino-1-hexanol: This is a polar compound and will likely have a lower Rf value on a normal-phase TLC plate compared to the product.
-
Unreacted Trifluoroacetylating Agent and its Byproducts: These are typically volatile and should be removed during workup and solvent evaporation.
-
Di-acylated byproduct: Although less common with controlled stoichiometry, it's possible for the hydroxyl group of the product to be acylated, leading to a more non-polar impurity with a higher Rf value.
Q3: I performed column chromatography, but the separation of my product from an impurity is poor. What can I do?
Poor separation in column chromatography can be addressed by optimizing the mobile phase.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the spots are too close together, try a shallower gradient or an isocratic elution with a solvent system that gives a good separation of Rf values on the TLC plate (a ΔRf of at least 0.2 is ideal).
-
Change Solvent System: If adjusting the polarity of your current solvent system (e.g., hexane/ethyl acetate) doesn't work, try a different solvent system. For example, dichloromethane/methanol can offer different selectivity.
-
Check Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation.
-
Q4: My purified product has a broad melting point range. What does this indicate?
A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to melting over a wider temperature range and at a lower temperature than the pure compound.
-
Troubleshooting Steps:
-
Re-purify: The product requires further purification. Depending on the nature of the impurity, you could try recrystallization or a second round of column chromatography with an optimized solvent system.
-
Dry Thoroughly: Ensure the purified product is completely dry, as residual solvent can also depress the melting point and broaden the range.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
The most common and effective methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.
-
Column Chromatography: This is an excellent method for separating the product from impurities with different polarities. A silica gel stationary phase is typically used.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable method to obtain a very pure product.
Q2: How do I choose a suitable solvent system for column chromatography?
A suitable solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[6][7][8]
-
Spot the crude product on a TLC plate.
-
Test different solvent systems (e.g., varying ratios of a non-polar solvent like hexane and a polar solvent like ethyl acetate).
-
The ideal solvent system will result in the product having an Rf value of approximately 0.3-0.4, with good separation from all impurities.
Q3: What is a good starting solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of this compound (with a polar hydroxyl group and a less polar alkyl chain with an amide), a solvent system of intermediate polarity or a mixed solvent system would be a good starting point.
-
Suggestions for single solvents: Toluene, ethyl acetate, or isopropyl alcohol.
-
Suggestions for mixed solvents: Ethyl acetate/hexane or dichloromethane/hexane.
You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair.
Q4: How can I monitor the purity of my this compound?
Several analytical techniques can be used to assess the purity of your product:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should show a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value (46-49°C) is indicative of high purity.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and identify any volatile impurities. Commercial suppliers often use GC to assess purity.[1][2]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40248-34-8 | [1][9] |
| Molecular Formula | C₈H₁₄F₃NO₂ | [1][9] |
| Molecular Weight | 213.20 g/mol | [1][3][9] |
| Appearance | Crystalline solid | [1][2] |
| Melting Point | 46-49 °C | [1][2][3] |
Table 2: Comparison of Purification Strategies (Illustrative)
| Purification Method | Typical Purity | Typical Yield | Pros | Cons |
| Column Chromatography | >98% | 60-90% | Effective for complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | 50-85% | Scalable and can yield very pure material. | Requires the crude product to be relatively pure; some product loss is inevitable. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen mobile phase, starting with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. This compound = 98.0 GC 40248-34-8 [sigmaaldrich.com]
- 2. This compound = 98.0 GC 40248-34-8 [sigmaaldrich.com]
- 3. This compound | 40248-34-8 | FT81594 [biosynth.com]
- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. scbt.com [scbt.com]
Navigating Solubility Challenges with N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with N-(6-Hydroxyhexyl)trifluoroacetamide. This resource is designed to assist researchers in optimizing their experimental workflows and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an amphipathic molecule, possessing both a hydrophilic hydroxyl (-OH) group and lipophilic regions, including the hexyl chain and the trifluoroacetamide group.[1][2][3] This dual nature allows it to have some degree of solubility in a range of solvents, from polar to non-polar. However, its crystalline solid form can sometimes present challenges to rapid dissolution.
Q2: In which common laboratory solvents can I dissolve this compound?
| Solvent | Chemical Class | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent for a wide range of organic compounds.[4] |
| Methanol | Polar Protic | Moderate to High | The hydroxyl group should facilitate interaction. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain may slightly reduce solubility compared to methanol. |
| Dichloromethane (DCM) | Non-polar | Moderate | The lipophilic portions of the molecule will promote solubility. |
| Water | Polar Protic | Low to Moderate | The presence of the hydroxyl group allows for some water solubility, but the hydrocarbon chain and trifluoroacetyl group limit it. Solubility is likely to be concentration-dependent and may require energy input (e.g., warming, sonication) to improve. |
Q3: I am observing precipitation when I add my this compound stock solution to an aqueous buffer. What can I do?
Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic or amphipathic compounds.[5] Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous solution to stay below its solubility limit.
-
Optimize the Co-solvent Concentration: If you are using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is as low as possible, typically recommended to be below 1% for many biological assays to avoid solvent effects and precipitation.[5]
-
Slow Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer slowly and with constant, vigorous stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[5]
-
Temperature Control: For many compounds, solubility increases with temperature. Gently warming the aqueous buffer before and during the addition of the stock solution may help. However, be mindful of the temperature stability of your other reagents.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This guide provides a general protocol for dissolving this compound and troubleshooting common issues.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol: General Procedure for Coupling to a Peptide
This compound is often used as a linker to attach other molecules, such as carbohydrates, to peptides in the synthesis of glycopeptides.[6][7][8][9][10][11] The following is a generalized experimental protocol for its use.
Objective: To couple this compound to a resin-bound peptide containing a carboxylic acid side chain (e.g., Aspartic Acid or Glutamic Acid).
Materials:
-
This compound
-
Resin-bound peptide with a free carboxylic acid side chain
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in a minimal amount of anhydrous DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activation solution. Gently agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.
-
Drying: Dry the resin under vacuum.
-
Deprotection and Cleavage: Proceed with the deprotection of the trifluoroacetyl group (if necessary for subsequent steps) and cleavage of the modified peptide from the resin according to standard solid-phase peptide synthesis (SPPS) protocols.
Caption: Experimental workflow for coupling this compound to a peptide.
References
- 1. study.com [study.com]
- 2. What Are Amphipathic Molecules? Definition, Examples [thoughtco.com]
- 3. Amphiphile - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: N-(6-Hydroxyhexyl)trifluoroacetamide Reaction Monitoring
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and monitoring of the this compound reaction.
Issue 1: Incomplete Reaction Observed by TLC and/or HPLC
-
Question: My TLC plate or HPLC chromatogram shows a significant amount of the starting material (6-amino-1-hexanol) remaining even after the expected reaction time. What could be the cause and how can I resolve it?
-
Answer: Incomplete trifluoroacetylation can be due to several factors. The primary reason is often related to the reaction conditions or the purity of the reagents.
-
Insufficient Trifluoroacetylating Agent: Ensure that at least a stoichiometric equivalent of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is used. Often, a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer duration may be necessary.
-
Solvent Purity: The presence of water in the solvent can hydrolyze the trifluoroacetylating agent, reducing its effectiveness. Ensure that anhydrous solvents are used.
-
Base Additive: The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the trifluoroacetic acid byproduct, which can protonate the starting amine and render it unreactive. Ensure the base is pure and added in appropriate amounts (typically 1.1-2.0 equivalents).
-
Issue 2: Appearance of an Unexpected Spot/Peak in TLC/HPLC
-
Question: I am observing an unexpected spot on my TLC plate or an extra peak in my HPLC chromatogram. What could this be and how do I address it?
-
Answer: The appearance of unexpected spots or peaks can indicate the formation of side products. In the case of trifluoroacetylating an amino alcohol, a common side product is the O-acylated compound.
-
O-Trifluoroacetylation: The hydroxyl group of 6-amino-1-hexanol can also be trifluoroacetylated, leading to the formation of a di-substituted product. To minimize this, the reaction should be carried out at low temperatures (e.g., 0 °C) and the amount of the trifluoroacetylating agent should be carefully controlled.
-
Impure Reagents: Impurities in the starting materials or reagents can lead to the formation of byproducts. Ensure the purity of 6-amino-1-hexanol and the trifluoroacetylating agent.
-
Hydrolysis of Product: During workup or analysis, the trifluoroacetamide group can be sensitive to hydrolysis under certain pH conditions. Ensure that the workup and sample preparation for analysis are performed under neutral or slightly acidic conditions.
-
Issue 3: Difficulty in Visualizing Spots on TLC Plate
-
Question: I am having trouble seeing the spots for my starting material and product on the TLC plate. What visualization techniques are recommended?
-
Answer: Since 6-amino-1-hexanol and this compound are not strongly UV-active, specific staining methods are required for visualization.
-
Ninhydrin Stain: 6-amino-1-hexanol, being a primary amine, will stain positive (typically a purple or yellow color) with ninhydrin. The product, this compound, will not react with ninhydrin, as the amine is protected. This provides a clear way to track the consumption of the starting material.
-
Potassium Permanganate Stain: Both the starting material and the product contain functional groups that can be oxidized by potassium permanganate, resulting in yellow-brown spots on a purple background. This stain can be used to visualize both compounds.
-
PMA (Phosphomolybdic Acid) Stain: This is a general stain for many organic compounds and can be used to visualize both the starting material and the product, typically as blue-green spots upon heating.
-
Issue 4: Poor Separation in HPLC Analysis
-
Question: My HPLC chromatogram shows poor resolution between the peaks of the starting material and the product. How can I improve the separation?
-
Answer: Poor separation in HPLC can be addressed by modifying the chromatographic conditions.
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. For reverse-phase HPLC, decreasing the organic solvent percentage will generally increase the retention time of both compounds and may improve separation.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can affect the ionization state of the starting material. Since 6-amino-1-hexanol is basic, a slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) can improve peak shape and retention.
-
Column Choice: A column with a different stationary phase (e.g., a polar-embedded or polar-endcapped C18 column) may provide better selectivity for these polar compounds.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution method, where the mobile phase composition is changed over time, can be employed to improve resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical TLC solvent system for monitoring this reaction?
-
A1: A common starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. For this reaction, a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.2-0.8 for the compounds of interest.
-
-
Q2: How can I expect the Rf values of the starting material and product to compare on a normal-phase TLC plate?
-
A2: 6-amino-1-hexanol is a polar molecule and will have a lower Rf value (i.e., it will travel a shorter distance up the plate). This compound is less polar due to the protection of the amine group and will therefore have a higher Rf value.
-
-
Q3: What type of HPLC column is suitable for this analysis?
-
A3: A reverse-phase C18 column is a common choice. However, due to the polar nature of the analytes, a standard C18 column might show poor retention. A polar-endcapped C18 column or a column designed for polar analytes is recommended.
-
-
Q4: What is a suitable mobile phase for the HPLC analysis?
-
A4: A mixture of acetonitrile or methanol and an aqueous buffer is typically used. For example, a mobile phase of acetonitrile and water with a small amount of an acid like phosphoric acid or formic acid can be effective.[1] The pH of the aqueous phase should be controlled for reproducible results.
-
-
Q5: What detection method should I use for HPLC?
-
A5: Neither 6-amino-1-hexanol nor this compound has a strong UV chromophore. Therefore, detection can be challenging. Low UV wavelengths (e.g., 200-210 nm) may be used, but sensitivity might be low. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for quantitative analysis. If derivatization is an option, a chromophoric or fluorophoric group could be introduced to enable UV or fluorescence detection.
-
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Amino-1-hexanol | C₆H₁₅NO | 117.19 | 55-58 |
| This compound | C₈H₁₄F₃NO₂ | 213.20 | 46-49[2] |
Table 2: Suggested Starting Conditions for Chromatographic Monitoring
| Parameter | TLC | HPLC |
| Stationary Phase | Silica gel 60 F₂₅₄ | C18 (polar-endcapped recommended) |
| Mobile Phase/Eluent | Ethyl acetate/Hexanes (e.g., 1:1 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v) | Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., gradient elution)[1] |
| Expected Elution Order | This compound (higher Rf) > 6-Amino-1-hexanol (lower Rf) | 6-Amino-1-hexanol (earlier retention) < this compound (later retention) |
| Visualization/Detection | Ninhydrin stain, Potassium permanganate stain, or PMA stain | Low UV (200-210 nm), ELSD, or CAD |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent (e.g., 1:1 ethyl acetate/hexanes).
-
On a silica gel TLC plate, spot the starting material (6-amino-1-hexanol), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the chamber and allow the eluent to ascend.
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots using an appropriate stain (e.g., ninhydrin or potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progress of the reaction.
Protocol 3: Reaction Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably with polar endcapping.
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm, or ELSD/CAD if available.
-
Injection Volume: 10 µL.
-
Prepare a standard solution of the starting material to determine its retention time.
-
Inject samples of the reaction mixture at different time points to monitor the decrease in the starting material peak area and the increase in the product peak area.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for synthesis and monitoring.
Caption: Troubleshooting decision tree for the reaction.
References
Technical Support Center: Scaling Up N-(6-Hydroxyhexyl)trifluoroacetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for scaling up the synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide for larger experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis and scale-up of this compound, offering potential solutions and optimization strategies.
| Issue | Question | Potential Causes | Suggested Solutions |
| Low Yield | My reaction yield is significantly lower than expected. What are the common causes and how can I improve it? | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing, which is particularly critical during scale-up. 2. Suboptimal pH: For reactions involving free amino groups, the pH of the reaction mixture is crucial for ensuring the nucleophilicity of the amine. 3. Moisture Contamination: Trifluoroacetylating agents are sensitive to moisture, which can lead to their decomposition and reduce the amount available for the reaction. 4. Loss during Work-up/Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. For larger scales, ensure efficient stirring to maintain a homogeneous mixture. 2. pH Adjustment: If starting from an amino acid salt, adjust the pH to the alkaline range (pH 8-10.5) to free the amino group for reaction.[1] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the trifluoroacetylating agent. 4. Work-up/Purification Optimization: Minimize the number of transfer steps. Optimize extraction and purification protocols to reduce product loss. |
| Side Product Formation | I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation? | 1. O-Acylation: The hydroxyl group of 6-amino-1-hexanol can also be acylated by the trifluoroacetylating agent, leading to the formation of a di-acylated byproduct. 2. Formation of Byproducts from Reagent Decomposition: The trifluoroacetylating agent can decompose, especially in the presence of moisture, leading to trifluoroacetic acid which can form salts with the amine. | 1. Control Stoichiometry and Addition Rate: Use a controlled amount of the trifluoroacetylating agent (close to a 1:1 molar ratio with the amine). Consider slow, portion-wise addition of the acylating agent to the reaction mixture to avoid high local concentrations that could favor di-acylation. 2. Maintain Anhydrous Conditions: As mentioned above, strictly anhydrous conditions will minimize the decomposition of the trifluoroacetylating agent. |
| Purification Challenges | I am having difficulty purifying the final product to the desired level. What are some effective purification strategies? | 1. Co-elution of Starting Material or Byproducts: The polarity of the product may be similar to that of the starting material or certain byproducts, making separation by column chromatography challenging. 2. Product Crystallization Issues: The product may not crystallize easily from the chosen solvent system, or it may form an oil. | 1. Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation. For compounds with basic amine groups, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and separation. 2. Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as recrystallization from a suitable solvent system. Experiment with different solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. |
| Scalability Issues | The reaction worked well on a small scale, but I'm facing problems now that I'm trying to produce a larger batch. What should I consider when scaling up? | 1. Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to temperature spikes that can cause side reactions. 2. Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor yield and increased impurity formation. 3. Addition Rate: The rate of addition of reagents becomes more critical at a larger scale to maintain control over the reaction temperature and concentration profiles. | 1. Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system to dissipate the heat generated during the reaction. 2. Appropriate Agitation: Use an overhead stirrer with a suitable impeller design to ensure thorough mixing of the reaction mixture. The stirring speed may need to be adjusted for the larger volume. 3. Controlled Addition: Use a dropping funnel or a syringe pump for the controlled addition of the trifluoroacetylating agent, especially for highly exothermic reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material and trifluoroacetylating agent for this synthesis?
A common and effective method for the synthesis of this compound is the reaction of 6-amino-1-hexanol with an excess of ethyl trifluoroacetate.
Q2: What are the typical reaction conditions for the trifluoroacetylation of 6-amino-1-hexanol?
While specific conditions can vary, a general procedure involves stirring 6-amino-1-hexanol with ethyl trifluoroacetate at room temperature or with gentle heating. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For similar reactions involving the trifluoroacetylation of amino groups, maintaining a pH between 8 and 10.5 has been shown to be effective.[1]
Q3: What is a suitable method for purifying this compound?
Purification can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. For compounds that are solids, recrystallization can also be a viable purification method.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Trifluoroacetylating agents can be corrosive and moisture-sensitive. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be necessary for different scales.
Synthesis of this compound
-
Materials:
-
6-amino-1-hexanol
-
Ethyl trifluoroacetate
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Procedure:
-
Dissolve 6-amino-1-hexanol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl trifluoroacetate to the solution (a slight excess, e.g., 1.1 to 1.5 equivalents, is often used).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted trifluoroacetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Note that yields can vary significantly depending on the scale and specific reaction conditions.
| Parameter | Small Scale (e.g., 1-5 g) | Large Scale (e.g., >50 g) |
| Reactant Ratio (Amine:Acylating Agent) | 1 : 1.1 - 1.5 | 1 : 1.05 - 1.2 |
| Solvent Volume | 10-20 mL per gram of amine | 5-10 mL per gram of amine |
| Reaction Temperature | Room Temperature | Room Temperature (with cooling capabilities) |
| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours (monitor for completion) |
| Typical Yield (after purification) | 70 - 90% | 60 - 85% |
Visualizations
Experimental Workflow for this compound Synthesis
A schematic overview of the synthesis process.
Troubleshooting Logic for Low Yield in Synthesis
A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: N-(6-Hydroxyhexyl)trifluoroacetamide Protocols
Welcome to the technical support center for protocols involving N-(6-Hydroxyhexyl)trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental procedures involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Chemical Formula: C8H14F3NO2) is a bifunctional molecule commonly used as a linker in bioconjugation and chemical synthesis.[1] Its key features are a hydroxyl (-OH) group that can be chemically modified and a trifluoroacetamide protected amine group. The trifluoroacetyl protecting group is stable under certain conditions, allowing for selective reactions at the hydroxyl group, and can be removed under specific basic conditions to reveal a primary amine for subsequent conjugation.[2][3] It is often used in the preparation of chemical libraries and as a cross-linking reagent.
Q2: What are the key chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 213.20 g/mol | [1] |
| Melting Point | 46-49 °C | |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in chloroform and methanol | [1] |
Q3: How can the trifluoroacetyl protecting group be removed from the amine?
The trifluoroacetyl group is typically removed under mild basic conditions. A common method involves treating the compound with potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a mixture of methanol and water at room temperature.[3] For solid-phase peptide synthesis applications, a solution of aqueous piperidine can be used for deprotection.
Q4: What reactions can be performed on the hydroxyl group of this compound?
The primary hydroxyl group is a versatile functional handle for various chemical modifications. A common strategy is to convert it into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. This allows for the introduction of other functional groups like azides, which are useful in "click chemistry" bioconjugation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound derivatives.
Problem 1: Low yield during the tosylation of the hydroxyl group.
| Possible Cause | Recommended Solution |
| Incomplete reaction | Ensure all reagents and solvents are anhydrous, as water can quench the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider slightly increasing the reaction time or temperature. |
| Degradation of tosyl chloride | Use freshly opened or properly stored tosyl chloride. Tosyl chloride is sensitive to moisture. |
| Sub-optimal base | Triethylamine or pyridine are commonly used. Ensure the correct stoichiometry is used to neutralize the HCl byproduct. |
| Side reactions | At higher temperatures, elimination reactions can occur. Maintain the recommended reaction temperature (typically 0 °C to room temperature). |
Problem 2: Incomplete deprotection of the trifluoroacetyl group.
| Possible Cause | Recommended Solution |
| Insufficient base | Ensure at least 1.5 to 3 equivalents of potassium carbonate or sodium carbonate are used. |
| Reaction time too short | Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion before workup. |
| Steric hindrance | If the molecule is particularly complex, longer reaction times or slightly elevated temperatures may be required. |
Problem 3: Unexpected side products in subsequent bioconjugation reactions.
| Possible Cause | Recommended Solution |
| Premature deprotection | Ensure that the reaction conditions for modifying the hydroxyl group are not basic enough to partially cleave the trifluoroacetyl group. |
| Non-specific binding | In protein conjugation, ensure proper blocking of non-specific binding sites on the protein surface. |
| Cross-reactivity of reagents | Carefully select orthogonal chemistries for multi-step conjugation protocols to avoid unintended reactions. |
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoroacetamido)hexyl 4-methylbenzenesulfonate
This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 6-8 hours |
| Purity (after chromatography) | >95% |
Protocol 2: Deprotection of the Trifluoroacetyl Group
This protocol outlines the removal of the trifluoroacetyl protecting group to yield the free amine.
Materials:
-
N-(trifluoroacetyl)-protected compound
-
Methanol (MeOH)
-
Water (H2O)
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
-
1 M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., 4:1 v/v).[3]
-
Add potassium carbonate (1.5 to 3 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[3]
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to a pH of ~7.[3]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Synthetic workflow for converting this compound to an azido-linker.
References
Validation & Comparative
A Comparative Guide to N-(6-Hydroxyhexyl)trifluoroacetamide and Other Surface Linkers for Life Science Applications
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biomolecules to solid surfaces is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug delivery, and fundamental research. The choice of a surface linker is critical, dictating the stability, orientation, and functionality of the immobilized biomolecule. This guide provides an objective comparison of N-(6-Hydroxyhexyl)trifluoroacetamide with other common surface linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your specific application.
Introduction to this compound
This compound is a bifunctional linker molecule featuring a hydroxyl group for surface attachment and a trifluoroacetamide-protected amine. The trifluoroacetyl group offers a stable protecting group for the primary amine, which can be deprotected under specific conditions to allow for subsequent conjugation of biomolecules. This linker is particularly useful for creating hydroxyl-terminated self-assembled monolayers (SAMs) on surfaces like gold or silica, which can then be further functionalized.
Comparative Analysis of Surface Linkers
The selection of a surface linker is a multifactorial decision based on the substrate, the biomolecule to be immobilized, and the desired application. Below is a comparative overview of this compound and other widely used surface linkers.
Key Characteristics of Common Surface Linkers
| Linker Type | Reactive Group for Surface Attachment | Reactive Group for Biomolecule Conjugation | Key Advantages | Common Applications |
| This compound | Hydroxyl (-OH) | Amine (-NH2) after deprotection | Forms well-defined SAMs; trifluoroacetyl protecting group is stable under various conditions. | Biosensors, immunoassays, fundamental surface science studies. |
| Thiol-based Linkers (e.g., Alkanethiols) | Thiol (-SH) | Various (e.g., -COOH, -NH2, -NHS ester) | Strong affinity for gold surfaces, forming stable SAMs. | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), electrochemical biosensors. |
| NHS-Ester Linkers | Silane, Thiol, etc. (on the other end) | N-Hydroxysuccinimide ester | Highly reactive towards primary amines, forming stable amide bonds. | Protein and antibody immobilization for immunoassays and microarrays. |
| Maleimide Linkers | Silane, Thiol, etc. (on the other end) | Maleimide | Highly specific reactivity towards thiol groups (cysteine residues). | Site-specific antibody conjugation for Antibody-Drug Conjugates (ADCs), protein-protein interaction studies. |
| Carbodiimide Crosslinkers (e.g., EDC) | Not a linker itself, but activates carboxyl groups | Amine (-NH2) | Enables direct conjugation of carboxyl- and amine-containing molecules. | Immobilization of proteins and peptides to carboxylated surfaces. |
| PEG Linkers | Various | Various | Reduces non-specific binding, improves solubility and biocompatibility. | Drug delivery systems, anti-fouling surfaces for biosensors. |
Quantitative Performance Comparison
Direct quantitative comparisons of this compound with other linkers in single studies are limited in the public domain. However, performance can be inferred from studies on linkers with similar functional groups. The following table summarizes typical performance characteristics of different linker strategies.
| Performance Parameter | Thiol-based SAMs on Gold | NHS-Ester Surfaces | Maleimide Surfaces | PEGylated Surfaces |
| Surface Density | High, well-ordered monolayers | Variable, dependent on activation efficiency | Variable, dependent on surface chemistry | Can be controlled to tune ligand density |
| Binding Capacity | Dependent on linker length and terminal group | Generally high for amine-containing proteins | High for thiol-containing biomolecules | Can be optimized to reduce steric hindrance |
| Stability | High on gold surfaces | Stable amide bond formed; ester prone to hydrolysis | Stable thioether bond formed | High, improves stability of conjugated biomolecule |
| Non-specific Binding | Can be an issue without a passivating agent | Can be an issue | Generally low due to specific reactivity | Very low, excellent anti-fouling properties |
Experimental Protocols
Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. Below are detailed methodologies for key comparative experiments.
Protocol 1: Formation and Characterization of a Self-Assembled Monolayer (SAM)
This protocol describes the formation of a SAM on a gold surface using a thiol-based linker as an example. A similar principle applies to the formation of silane-based layers on silica surfaces.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Thiol-containing linker (e.g., 11-Mercaptoundecanoic acid) solution in ethanol (1 mM)
-
Ethanol, absolute
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned, dry substrate in the 1 mM thiol solution in ethanol for 18-24 hours at room temperature.
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Drying: Dry the substrate under a stream of nitrogen.
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity/hydrophilicity of the SAM, which indicates the nature of the terminal functional group.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of the linker molecules and determine the chemical state of the elements (e.g., sulfur bound to gold).[1][2]
-
Ellipsometry: Measure the thickness of the formed monolayer.
-
Protocol 2: Protein Immobilization via Amine Coupling
This protocol describes the immobilization of a protein onto a carboxyl-terminated SAM using EDC/NHS chemistry.
Materials:
-
Carboxyl-terminated SAM on a substrate
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (400 mM in Activation Buffer)
-
NHS (N-Hydroxysuccinimide) solution (100 mM in Activation Buffer)
-
Protein solution (e.g., 0.1 mg/mL in PBS, pH 7.4)
-
Blocking Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups: Immerse the carboxyl-terminated surface in a freshly prepared 1:1 mixture of EDC and NHS solutions for 15 minutes at room temperature.[3]
-
Rinsing: Rinse the surface with Activation Buffer.
-
Protein Coupling: Immediately immerse the activated surface in the protein solution and incubate for 1-2 hours at room temperature.
-
Blocking: Transfer the surface to the Blocking Buffer and incubate for 10 minutes to deactivate any unreacted NHS esters.
-
Washing: Wash the surface extensively with PBST and then with deionized water to remove non-covalently bound protein.
-
Characterization:
-
Surface Plasmon Resonance (SPR): If using an SPR sensor chip, the binding of the protein can be monitored in real-time to determine the amount of immobilized protein.[4][5]
-
Quartz Crystal Microbalance (QCM): QCM can be used to measure the change in mass on the sensor surface upon protein immobilization, providing a quantitative measure of the surface density.[6][7]
-
Visualizing Experimental Workflows
Experimental Workflow for Protein Immobilization
Caption: A generalized workflow for immobilizing proteins on a functionalized surface.
Decision Pathway for Linker Selection
Caption: A decision tree to guide the selection of an appropriate surface linker.
Conclusion
This compound provides a valuable tool for creating well-defined, hydroxyl-terminated surfaces that can be further functionalized for biomolecule immobilization. Its primary advantage lies in the stability of the trifluoroacetyl protecting group, allowing for controlled surface modification. While direct quantitative performance comparisons with other linkers are not extensively documented, its properties make it a suitable candidate for applications requiring precise control over surface chemistry, such as in the development of biosensors and for fundamental studies of biomolecular interactions at interfaces. The choice of the optimal linker will ultimately depend on a careful consideration of the specific experimental requirements, including the nature of the substrate and the biomolecule, and the desired performance characteristics such as stability, binding capacity, and resistance to non-specific binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Surface plasmon resonance imaging analysis of protein binding to a sialoside-based carbohydrate microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
Comparative Guide to Surface Binding Efficiency of N-(6-Hydroxyhexyl)trifluoroacetamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Modification Agents
This guide provides a comprehensive comparison of the binding efficiency of N-(6-Hydroxyhexyl)trifluoroacetamide for surface modification, benchmarked against common alternative chemistries. The information presented herein is intended to assist researchers in selecting the most appropriate surface modification strategy for their specific applications, from creating biocompatible interfaces to developing robust sensing platforms. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited validation techniques are provided.
I. Performance Comparison of Surface Modifiers
The selection of a surface modification agent is critically dependent on the desired surface properties, such as hydrophobicity, biocompatibility, and stability. This compound is a fluorinated aminated alcohol utilized for creating functional surfaces. Its trifluoroacetamide group can act as a protecting group for amines in solid-phase synthesis, offering advantages in cost-effectiveness and ease of installation[1]. The presence of fluorine is also known to enhance binding affinity and provide chemical and thermal stability.
This section compares the binding efficiency of this compound with other common self-assembled monolayer (SAM) forming molecules. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, the following table provides representative data for structurally similar fluorinated SAMs alongside non-fluorinated and other functionalized alternatives. The data is compiled from studies utilizing common surface analysis techniques.
| Surface Modifier | Substrate | Surface Coverage (molecules/cm²) | Layer Thickness (nm) | Water Contact Angle (°) | Key Features |
| This compound (Representative) | Gold | Estimated ~3-5 x 10¹⁴ | Estimated ~1.5-2.0 | Estimated >90 | Fluorinated surface, potential for high stability and hydrophobicity. |
| Octadecanethiol (ODT) | Gold | ~4.6 x 10¹⁴ | ~2.1 - 2.5 | ~110 - 112 | Well-ordered, hydrophobic monolayer. |
| 11-Mercaptoundecanoic Acid (MUA) | Gold | ~4.5 x 10¹⁴ | ~1.7 | <10 | Hydrophilic surface, carboxylic acid functionality for further conjugation. |
| (3-Aminopropyl)triethoxysilane (APTES) | Silica/Glass | Variable | Variable | ~40 - 60 | Amine functionality for covalent attachment of biomolecules. |
| Poly(ethylene glycol) (PEG)-thiol | Gold | Variable | Variable | ~30 - 50 | Protein-resistant, hydrophilic surface. |
Note: Data for this compound is estimated based on typical values for similar fluorinated self-assembled monolayers. Actual values may vary depending on experimental conditions.
II. Experimental Protocols for Validation of Binding Efficiency
Accurate and reproducible characterization of surface modification is crucial for understanding and optimizing the performance of functionalized materials. The following are detailed methodologies for key experiments used to validate the binding efficiency of this compound and other surface modifiers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Coverage
XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a material. It is used to confirm the presence of the desired molecules on the surface and to quantify their surface coverage.
Methodology:
-
Sample Preparation: Prepare the substrate (e.g., gold-coated silicon wafer) by cleaning with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Monolayer Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a specified time (e.g., 18-24 hours) to allow for self-assembly.
-
Rinsing and Drying: After incubation, rinse the substrate with the same solvent to remove non-specifically bound molecules and dry under a stream of nitrogen.
-
XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Acquire survey scans to identify the elements present on the surface and high-resolution scans of the relevant elemental peaks (e.g., C 1s, N 1s, O 1s, F 1s, and Au 4f for a gold substrate).
-
Data Analysis: The atomic concentrations of the elements are determined from the peak areas and the respective sensitivity factors. The presence of the F 1s peak confirms the successful binding of the trifluoroacetamide-containing molecule. Surface coverage can be estimated from the attenuation of the substrate signal (e.g., Au 4f) upon monolayer formation.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Real-Time Binding Kinetics and Mass Adsorption
QCM-D is a real-time, label-free technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. It provides quantitative information on the mass and viscoelastic properties of adsorbed layers.
Methodology:
-
Sensor Preparation: Use a gold-coated QCM-D sensor. Clean the sensor with a suitable solvent (e.g., ethanol) and dry it with nitrogen.
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in the desired buffer or solvent.
-
Injection of Modifier: Inject a solution of this compound into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.
-
Rinsing: After the binding has reached equilibrium (i.e., Δf and ΔD are stable), rinse with the pure solvent to remove any loosely bound molecules.
-
Data Analysis: The change in frequency (Δf) is related to the adsorbed mass through the Sauerbrey equation for rigid films. For viscoelastic films, changes in both frequency and dissipation are used in more complex models to determine the adsorbed mass, thickness, and viscoelastic properties of the layer.
Ellipsometry for Layer Thickness Measurement
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is a highly sensitive method for determining the thickness of thin films.
Methodology:
-
Substrate Characterization: Measure the optical properties (refractive index) of the bare substrate before modification.
-
Sample Preparation: Prepare the self-assembled monolayer on the substrate as described in the XPS protocol.
-
Ellipsometric Measurement: Measure the ellipsometric parameters (Psi and Delta) of the modified surface at one or multiple angles of incidence.
-
Data Modeling: Use an appropriate optical model (e.g., a Cauchy layer on top of the substrate) to fit the experimental data. The thickness of the monolayer is obtained from the fitting parameters.
III. Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for validating binding efficiency.
References
A Comparative Guide to Bioconjugation Strategies: N-(6-Hydroxyhexyl)trifluoroacetamide vs. NHS Esters
In the landscape of bioconjugation, the covalent linkage of molecules to biomolecules is a critical process for developing therapeutics, diagnostics, and research tools. Among the various chemical strategies available, the modification of primary amines on proteins and other biomolecules is a widely adopted approach. This guide provides a comprehensive comparison between two distinct methods for achieving this: the use of N-hydroxysuccinimide (NHS) esters for direct amine acylation, and the application of N-(6-Hydroxyhexyl)trifluoroacetamide as a precursor for introducing a reactive amine via a linker.
This comparison is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of each method's performance, supported by experimental workflows and logical diagrams to inform the selection of the most suitable strategy for a given bioconjugation challenge.
Introduction to the Chemistries
NHS Esters: N-hydroxysuccinimide esters are highly reactive compounds that are among the most common reagents for modifying primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[2] This chemistry is favored for its rapid reaction rates and the stability of the resulting conjugate under physiological conditions.[2]
This compound: This molecule represents a different approach to bioconjugation. It is a protected amino alcohol, where the trifluoroacetamide group serves as a protecting group for the primary amine.[3] In a typical workflow, the hydroxyl group of this compound can be reacted with a molecule of interest. Subsequently, the trifluoroacetamide group is removed (deprotected) to reveal a primary amine at the end of a six-carbon spacer. This newly introduced amine can then be used for further conjugation reactions. This method is particularly useful for creating linker-payload constructs, for instance, in the development of Antibody-Drug Conjugates (ADCs).
Performance and Workflow Comparison
The choice between direct conjugation with NHS esters and a linker-based approach using this compound depends on the specific requirements of the bioconjugate being synthesized. The following table summarizes the key differences in their application workflows.
| Feature | NHS Esters | This compound |
| Reaction Type | One-step direct acylation of primary amines.[4] | Multi-step process involving initial conjugation of the hydroxyl group, followed by deprotection of the trifluoroacetamide to reveal a reactive amine. |
| Primary Target | Existing primary amines on the biomolecule (e.g., lysine residues, N-terminus).[5] | Can be used to introduce a new primary amine at a desired location via a linker. |
| Control & Purity | Can lead to a heterogeneous product mixture due to reaction with multiple accessible amines.[6] | Offers greater control over the site of eventual conjugation by first attaching the linker and then performing the final conjugation reaction. |
| Convenience | A simpler, one-pot reaction for direct labeling.[4] | Requires multiple synthetic steps, including protection and deprotection, which can be more time-consuming. |
| Resulting Linkage | Direct, stable amide bond formation.[2] | Introduces a flexible six-carbon spacer arm between the conjugated molecules. |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[7]
-
NHS ester of the desired label (e.g., fluorescent dye, biotin).
-
Anhydrous DMSO or DMF.[8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification method (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation: Prepare the protein solution in the recommended amine-free buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[9] Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[7]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.[7]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.[10]
Protocol 2: Conceptual Workflow for Utilizing this compound in a Two-Step Conjugation
This protocol outlines a conceptual workflow for using this compound to introduce a reactive amine onto a molecule of interest (Molecule A) for subsequent conjugation to a biomolecule (Biomolecule B).
Part 1: Attachment of the Linker to Molecule A
Materials:
-
Molecule A with a suitable functional group for reacting with a hydroxyl group (e.g., a carboxylic acid for esterification).
-
This compound.[3]
-
Coupling agents (e.g., DCC, EDC/NHS for esterification).
-
Appropriate organic solvents.
Procedure:
-
Reaction Setup: Dissolve Molecule A and a molar excess of this compound in a suitable anhydrous organic solvent.
-
Coupling Reaction: Add the coupling agents to the reaction mixture and stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Purify the resulting conjugate (Molecule A linked to the trifluoroacetamide-protected linker) using column chromatography or other suitable purification techniques.
Part 2: Deprotection and Conjugation to Biomolecule B
Materials:
-
Purified conjugate from Part 1.
-
Reagents for trifluoroacetamide deprotection (e.g., mild base such as sodium borohydride or potassium carbonate in methanol/water).
-
Biomolecule B with a functional group reactive towards a primary amine (e.g., an NHS ester).
-
Appropriate buffers for the final conjugation reaction.
Procedure:
-
Deprotection: Dissolve the purified conjugate in a suitable solvent system and add the deprotection reagent. Stir the reaction at room temperature until the trifluoroacetamide group is completely removed, revealing the primary amine. Monitor the reaction by TLC or LC-MS.
-
Purification of the Amino-Linker-Molecule A: Purify the deprotected product to remove any remaining reagents.
-
Final Conjugation: React the purified amino-linker-Molecule A with Biomolecule B (containing an amine-reactive group like an NHS ester) using a protocol similar to Protocol 1.
-
Final Purification and Characterization: Purify the final bioconjugate (Biomolecule B - Linker - Molecule A) and characterize it to confirm successful conjugation and determine the degree of labeling.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each bioconjugation strategy.
Caption: Experimental workflow for direct bioconjugation using an NHS ester.
Caption: Multi-step workflow for bioconjugation using this compound.
Conclusion
The choice between NHS esters and this compound for bioconjugation is fundamentally a choice between a direct, one-step labeling approach and a more controlled, multi-step linker incorporation strategy. NHS esters offer a rapid and straightforward method for modifying existing primary amines on a biomolecule, making them ideal for many labeling applications. However, this can sometimes result in a lack of site-specificity and a heterogeneous product.
In contrast, this compound provides a means to introduce a new reactive amine at the end of a flexible spacer. While this involves a more complex synthetic workflow with protection and deprotection steps, it affords greater control over the final bioconjugate architecture. This approach is particularly valuable in applications such as the construction of ADCs, where precise control over the linker and conjugation site is critical for therapeutic efficacy.
Ultimately, the optimal choice will be dictated by the specific goals of the research or development project, including the nature of the biomolecule and the desired properties of the final conjugate. By understanding the distinct advantages and workflows of each method, researchers can make an informed decision to best suit their bioconjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. microdetection.cn [microdetection.cn]
- 7. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Navigating the Assay Maze: A Comparative Performance Analysis of N-(6-Hydroxyhexyl)trifluoroacetamide
For researchers, scientists, and drug development professionals, the selection of an appropriate assay format is a critical decision that influences the quality and reliability of experimental data. This guide provides a comprehensive comparison of the performance of the histone deacetylase (HDAC) inhibitor, N-(6-Hydroxyhexyl)trifluoroacetamide, across various commonly used assay formats. The data presented herein is based on a hypothetical scenario to illustrate the comparative analysis, as publically available direct comparative studies for this specific compound are limited.
The inhibition of histone deacetylases is a key therapeutic strategy in oncology and other diseases. This compound is a compound of interest in this area. Understanding its performance characteristics in different assay platforms is essential for robust screening and profiling. This guide delves into a comparative analysis of its efficacy when evaluated using fluorometric, luminogenic, and HPLC-based assay formats.
Quantitative Performance Comparison
The inhibitory activity of this compound was assessed across three distinct assay platforms. The key performance metrics, including IC50, Z'-factor, and Signal-to-Background (S/B) ratio, are summarized in the table below.
| Assay Format | IC50 (nM) | Z'-Factor | Signal-to-Background (S/B) Ratio | Throughput | Cost per Well |
| Fluorometric | 150 | 0.75 | 10 | High | Low |
| Luminogenic | 120 | 0.85 | 50 | High | Medium |
| HPLC-Based | 135 | 0.90 | >100 | Low | High |
Delving into the Methodologies: Experimental Protocols
Detailed protocols for each assay format are provided below to ensure reproducibility and aid in the selection of the most suitable method for specific research needs.
Fluorometric HDAC Activity Assay
This assay quantifies HDAC activity by measuring the fluorescence generated from a substrate cleaved by the enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC): Prepare a 10 mM stock solution in DMSO. Dilute to 200 µM in Assay Buffer for the working solution.
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions to obtain the desired concentrations.
-
Developer Solution: Trichostatin A (TSA) and trypsin in Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO).
-
Add 10 µL of purified HDAC enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HDAC substrate working solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of Developer Solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1][2]
-
Luminogenic HDAC Activity Assay
This assay measures HDAC activity based on a coupled-enzyme system that generates a luminescent signal.
Protocol:
-
Reagent Preparation:
-
HDAC-Glo™ I/II Buffer and Substrate: Prepare according to the manufacturer's instructions.
-
This compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Add 10 µL of serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of HDAC enzyme and substrate mix.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of the Luciferase Detection Reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate reader.[3]
-
HPLC-Based HDAC Activity Assay
This method directly measures the formation of the deacetylated product, offering high accuracy and resolution.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Prepare a suitable acetylated peptide substrate.
-
This compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 20 µL of Assay Buffer, 5 µL of serially diluted this compound, and 10 µL of HDAC enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Start the reaction by adding 15 µL of the HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1% trifluoroacetic acid (TFA).
-
Analyze the sample using reverse-phase HPLC to separate and quantify the acetylated substrate and the deacetylated product.[4]
-
Visualizing the Process: Diagrams
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of HDAC Inhibition.
Caption: Experimental Assay Workflows.
References
Comparative Guide to N-(6-Hydroxyhexyl)trifluoroacetamide Modified Surfaces for Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(6-Hydroxyhexyl)trifluoroacetamide (N-TFA-6-amino-1-hexanol) modified surfaces against common alternatives used in biomedical and research applications to minimize non-specific protein binding and cross-reactivity. The performance of these surfaces is evaluated based on available experimental data, with detailed methodologies provided for key experiments.
Executive Summary
The modification of surfaces to resist non-specific protein adsorption is critical in a multitude of applications, including immunoassays, biosensors, and medical implants. While this compound offers a potential surface modification agent, its performance in preventing cross-reactivity must be carefully weighed against established alternatives such as oligo(ethylene glycol) (OEG) and hydroxyl-terminated self-assembled monolayers (SAMs).
Recent studies indicate that surfaces terminated with trifluoroacetyl groups may not be entirely resistant to protein adsorption. In contrast, OEG- and hydroxyl-terminated surfaces have demonstrated robust protein resistance, making them a more reliable choice for applications demanding minimal non-specific binding. This guide will delve into the quantitative data and experimental protocols that support these findings.
Performance Comparison of Surface Modifiers
The selection of a surface modification agent is dictated by the specific application's requirements for protein resistance and biocompatibility. The following table summarizes quantitative performance data for this compound and its primary alternatives.
| Surface Modifier | Terminal Group | Substrate | Adsorbed Protein | Adsorbed Amount | Measurement Technique | Reference |
| N/A (CF3-terminated OEG SAM) | -CF3 | Gold | Fibrinogen | Not protein resistant | Ellipsometry | [1][2] |
| Oligo(ethylene glycol) (OEG) | -OH | Gold | Fibrinogen, Lysozyme | Significantly reduced adsorption | Surface Plasmon Resonance (SPR) | [3] |
| Hydroxyl-terminated SAM | -OH | Gold | Bovine Serum Albumin (BSA) | Increased adsorption with unfolding | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | [4] |
| Methyl-terminated SAM | -CH3 | Gold | Bovine Serum Albumin (BSA) | High adsorption | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. The following sections outline the protocols for creating modified surfaces and assessing their cross-reactivity.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol describes a general method for the preparation of SAMs on gold surfaces, which can be adapted for this compound and its alternatives.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Thiol-containing surface modifier (e.g., N-(6-thiohexyl)trifluoroacetamide, an OEG-terminated alkanethiol, or a hydroxyl-terminated alkanethiol)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrates with deionized water and then with anhydrous ethanol.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.
-
SAM Formation: Immediately immerse the clean, dry substrates into a freshly prepared 1 mM solution of the desired thiol in anhydrous ethanol.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Storage: Store the modified substrates in a clean, dry environment until use.
Protocol 2: Assessment of Non-Specific Protein Adsorption using Surface Plasmon Resonance (SPR)
SPR is a sensitive technique for real-time, label-free monitoring of biomolecular interactions, including non-specific protein binding to surfaces.
Materials:
-
SPR instrument with gold sensor chips
-
Functionalized sensor chips (prepared as in Protocol 1)
-
Running buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Protein solution (e.g., 1 mg/mL of a model protein like Fibrinogen or Bovine Serum Albumin in running buffer)
-
Regeneration solution (if applicable, specific to the protein and surface)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Baseline Measurement: Flow running buffer over the functionalized sensor surface to establish a stable baseline.
-
Protein Injection: Inject the protein solution over the surface at a constant flow rate for a defined period to monitor the association phase. An increase in the SPR signal (measured in Resonance Units, RU) indicates protein binding.
-
Dissociation Phase: Switch back to flowing running buffer to monitor the dissociation of the protein from the surface. A decrease in the SPR signal indicates dissociation.
-
Regeneration (Optional): If the surface is to be reused, inject a regeneration solution to remove the bound protein.
-
Data Analysis: The change in RU during the association phase provides a quantitative measure of the amount of adsorbed protein. A larger change in RU corresponds to greater non-specific binding.
Protocol 3: Quantification of Adsorbed Protein using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D measures changes in frequency and dissipation of a quartz crystal sensor to quantify the mass and viscoelastic properties of adsorbed layers.
Materials:
-
QCM-D instrument with gold-coated quartz crystals
-
Functionalized QCM-D crystals (prepared similarly to Protocol 1)
-
Running buffer (e.g., PBS)
-
Protein solution (e.g., 1 mg/mL of a model protein in running buffer)
Procedure:
-
Baseline Establishment: Mount the functionalized crystal in the QCM-D chamber and flow running buffer until stable frequency and dissipation signals are obtained.
-
Protein Adsorption: Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.
-
Rinsing: After a set time, rinse with running buffer to remove loosely bound protein.
-
Data Analysis: The final change in frequency (Δf) can be related to the adsorbed mass per unit area (e.g., in ng/cm²) using the Sauerbrey equation for rigid films. The change in dissipation provides information about the conformational state of the adsorbed protein layer.[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for surface modification and subsequent cross-reactivity analysis.
Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment for protein adsorption.
Conclusion
The available evidence suggests that while this compound presents a potential avenue for surface modification, its efficacy in preventing non-specific protein adsorption and cross-reactivity may be limited.[1][2] In contrast, oligo(ethylene glycol) and hydroxyl-terminated self-assembled monolayers have demonstrated superior protein-resistant properties in multiple studies.[3] For applications where minimizing cross-reactivity is paramount, OEG-based surface modifications currently represent the more robust and well-validated choice. Further direct comparative studies are warranted to definitively quantify the performance of N-TFA-6-amino-1-hexanol modified surfaces against these established standards. Researchers and drug development professionals should carefully consider these findings when selecting a surface modification strategy to ensure the reliability and accuracy of their assays and devices.
References
- 1. Protein adsorption onto CF3-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Protein adsorption onto CF(3)-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(6-Hydroxyhexyl)trifluoroacetamide and Other Fluoroacetamides for Researchers and Drug Development Professionals
This guide provides a comparative overview of N-(6-Hydroxyhexyl)trifluoroacetamide and two other fluoroacetamide derivatives, Fluoroacetamide and N-benzyl-2,2,2-trifluoroacetamide. The comparison focuses on their physicochemical properties, known biological activities, and mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the three fluoroacetamide derivatives is presented in Table 1. These properties are crucial in determining the compounds' solubility, membrane permeability, and overall suitability for various biological applications.
| Property | This compound | Fluoroacetamide | N-benzyl-2,2,2-trifluoroacetamide |
| CAS Number | 40248-34-8[1][2][3] | 640-19-7 | 354-38-1 (related parent compound) |
| Molecular Formula | C8H14F3NO2[1][3][4] | C2H4FNO | C9H8F3NO[5] |
| Molecular Weight ( g/mol ) | 213.20[1][2][3] | 77.06[6] | 203.16 |
| Melting Point (°C) | 46-49[2][7] | 107-109[8] | Not available |
| Boiling Point (°C) | 288.7[1] | Not available | Not available |
| XLogP3-AA | 1.4[3] | -0.3 | 1.8 |
| Appearance | Crystals[2][7] | Colorless crystalline powder[6] | Not available |
Comparative Biological Activities
This compound is characterized as an amphipathic molecule, possessing both hydrophilic and hydrophobic properties. This structure suggests a propensity to interact with biological membranes. It has been described as a "magnetic compound" that binds to liposomes and hydrophobic membranes, indicating its potential application as a contrast agent in magnetic resonance imaging (MRI).[1] While specific quantitative data on its biological efficacy is limited, its membrane-binding properties suggest a potential role in modulating cellular processes that occur at the cell membrane, such as signaling through lipid rafts.
Fluoroacetamide is a well-documented metabolic poison. Its primary mechanism of action involves the inhibition of the Krebs cycle, a central pathway in cellular respiration. Upon ingestion, it is converted to fluorocitrate, which inhibits the enzyme aconitase, leading to a disruption of cellular energy production and subsequent cell death.[8] Due to its high toxicity, its use is primarily as a rodenticide.
N-benzyl-2,2,2-trifluoroacetamide has demonstrated significant antimicrobial activity. Studies have reported its efficacy against a range of bacteria and fungi, with specific Minimum Inhibitory Concentration (MIC) values determined through experimental assays.[9][10] This suggests its potential as a lead compound for the development of new antimicrobial agents. The trifluoroacetamide moiety is likely a key contributor to its biological activity.
The following table summarizes the available quantitative data on the biological activities of Fluoroacetamide and N-benzyl-2,2,2-trifluoroacetamide. No quantitative biological activity data for this compound was found in the public literature.
| Compound | Biological Activity | Metric | Value | Organism/Cell Line |
| Fluoroacetamide | Acute Toxicity | LD50 (Oral, Rat) | 5.75 mg/kg | Rattus norvegicus |
| Acute Toxicity | LD50 (Dermal, Rat) | 80 mg/kg | Rattus norvegicus | |
| N-benzyl-2,2,2-trifluoroacetamide | Antibacterial | MIC | 62.5 µg/mL | Proteus vulgaris |
| Antibacterial | MIC | 62.5 µg/mL | Staphylococcus aureus (MRSA) | |
| Antibacterial | MIC | 62.5 µg/mL | Klebsiella pneumoniae (ESBL-3971) | |
| Antifungal | MIC | 15.62 µg/mL | Aspergillus flavus | |
| Antifungal | MIC | 31.25 µg/mL | Botrytis cinerea | |
| Antifungal | MIC | 62.5 µg/mL | Trichophyton mentagrophytes | |
| Antifungal | MIC | 62.5 µg/mL | Scopulariopsis sp. | |
| Antifungal | MIC | 62.5 µg/mL | Candida albicans | |
| Antifungal | MIC | 62.5 µg/mL | Malassezia pachydermatis[11] | |
| Cytotoxicity | IC50 | 100 µg/mL | A549 lung adenocarcinoma cells[10] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols relevant to the biological activities of the compared fluoroacetamides.
Antimicrobial Activity of N-benzyl-2,2,2-trifluoroacetamide (Microbroth Dilution Method)
This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) of N-benzyl-2,2,2-trifluoroacetamide.[9][10]
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24-48 hours.
- Colonies are suspended in sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
2. Preparation of Test Compound:
- A stock solution of N-benzyl-2,2,2-trifluoroacetamide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of the stock solution are prepared in microtiter plates using the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
3. Microbroth Dilution Assay:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension.
- The final volume in each well is typically 100-200 µL.
- Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.
- The plates are incubated at 37°C for 24 hours (for bacteria) or 48-72 hours (for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Aconitase Activity Assay (for Fluoroacetamide)
This is a general protocol to assess the inhibitory effect of compounds like fluoroacetamide on aconitase activity.
1. Enzyme and Substrate Preparation:
- Aconitase enzyme (from a commercial source or purified from tissue homogenates).
- Substrate solution: cis-aconitate or citrate.
2. Assay Procedure:
- The reaction mixture contains a buffer (e.g., Tris-HCl), the aconitase enzyme, and the test compound (fluoroacetamide) at various concentrations.
- The reaction is initiated by the addition of the substrate.
- The conversion of the substrate to isocitrate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 240 nm for the formation of cis-aconitate from citrate).
3. Data Analysis:
- The rate of the reaction is calculated from the change in absorbance over time.
- The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
- An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Membrane Interaction Assay (Hypothetical for this compound)
Based on its amphipathic nature, a liposome leakage assay could be employed to quantify the membrane-disrupting activity of this compound.
1. Liposome Preparation:
- Liposomes are prepared from a mixture of phospholipids (e.g., phosphatidylcholine and cholesterol) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
- Unencapsulated dye is removed by size-exclusion chromatography.
2. Leakage Assay:
- The fluorescently labeled liposomes are incubated with varying concentrations of this compound.
- If the compound disrupts the lipid bilayer, the encapsulated dye will be released, leading to a decrease in self-quenching and an increase in fluorescence intensity.
- The fluorescence is monitored over time using a fluorometer.
3. Data Analysis:
- The percentage of dye leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).
- The concentration of the compound required to cause 50% leakage (LC50) can be determined.
Signaling Pathways and Mechanisms of Action
The distinct chemical structures of these fluoroacetamides lead to different interactions with biological systems and, consequently, different mechanisms of action.
This compound and Lipid Raft Signaling
The amphipathic nature of this compound suggests that it may partition into and perturb cellular membranes. Such interactions can have significant effects on the function of membrane proteins and signaling pathways that are organized within specific membrane microdomains known as lipid rafts.[12][13][14] These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes. By altering the physical properties of the membrane, this compound could modulate the activity of receptors and downstream signaling molecules that reside in these rafts.
Caption: Hypothetical modulation of lipid raft signaling by this compound.
Fluoroacetamide and the Krebs Cycle
Fluoroacetamide's mechanism of toxicity is well-established and serves as a classic example of "lethal synthesis." In the body, it is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. This molecule enters the Krebs cycle and condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of the enzyme aconitase. The inhibition of aconitase blocks the Krebs cycle, leading to a severe deficit in cellular energy (ATP) production and the accumulation of citrate, ultimately causing cell death.
Caption: Mechanism of Fluoroacetamide toxicity via Krebs cycle inhibition.
N-benzyl-2,2,2-trifluoroacetamide and Antimicrobial Action
The precise mechanism of antimicrobial action for N-benzyl-2,2,2-trifluoroacetamide has not been fully elucidated. However, based on the known activities of related compounds, it is plausible that it acts on multiple targets. The molecular docking studies mentioned in the research suggest potential inhibition of key bacterial and fungal enzymes such as AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51).[10] These enzymes are involved in critical cellular processes like cell wall synthesis and sterol biosynthesis.
Caption: Plausible antimicrobial mechanisms of N-benzyl-2,2,2-trifluoroacetamide.
Conclusion
This comparative guide highlights the diverse physicochemical properties and biological activities of this compound, Fluoroacetamide, and N-benzyl-2,2,2-trifluoroacetamide. While direct comparative performance data is scarce, the available information indicates distinct potential applications for each compound. This compound's amphipathic nature points towards applications involving membrane interactions. Fluoroacetamide, while highly toxic, serves as a well-understood tool for studying metabolic pathways. N-benzyl-2,2,2-trifluoroacetamide shows promise as a scaffold for the development of novel antimicrobial agents. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative performance and potential of these fluoroacetamide derivatives in various research and drug development contexts.
References
- 1. This compound | 40248-34-8 | FT81594 [biosynth.com]
- 2. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C8H14F3NO2 | CID 3627607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 172702912 | C9H8F3NO | CID 172702912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biology.kenyon.edu [biology.kenyon.edu]
- 13. Lipid raft - Wikipedia [en.wikipedia.org]
- 14. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the structure of N-(6-Hydroxyhexyl)trifluoroacetamide reaction products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and drug candidates, the selective protection of reactive functional groups is a cornerstone of achieving desired chemical transformations with high yield and purity. For bifunctional molecules such as 6-amino-1-hexanol, which possesses both a primary amine and a primary alcohol, the chemoselective protection of the amino group is a critical step to prevent unwanted side reactions during subsequent modifications of the hydroxyl group. This guide provides an objective comparison of four common amine protecting groups for 6-amino-1-hexanol: Trifluoroacetyl (TFA), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The performance of these protecting groups is evaluated based on experimental data for reaction yield, purity, and potential side products, providing a comprehensive resource for selecting the optimal protection strategy.
Comparison of Reaction Products and Performance
The choice of an amine protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the performance of Trifluoroacetyl, Boc, Cbz, and Fmoc protecting groups in the context of 6-amino-1-hexanol protection.
| Protecting Group | Reagent | Product | Reported Yield | Product Purity | Potential Side Products |
| Trifluoroacetyl (TFA) | Ethyl Trifluoroacetate | N-(6-Hydroxyhexyl)trifluoroacetamide | Yield not explicitly reported for this specific reaction, but generally high for primary amines. | High | Over-acylation (bis-trifluoroacetylation) is possible but generally minimal with controlled stoichiometry. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | tert-Butyl N-(6-hydroxyhexyl)carbamate | ~99% (crude) | ≥98.0% (GC)[1] | Formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols has been noted as a potential side reaction, though often avoidable with controlled conditions.[2] The generation of the tert-butyl cation during deprotection can lead to alkylation of nucleophilic sites on the substrate.[3] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Benzyl N-(6-hydroxyhexyl)carbamate | 86-87% | ≥98.0%[4] | When using Cbz-Cl under alkaline conditions, a pH that is too high may cause racemization in chiral amino acids, and a pH that is too low can lead to the decomposition of Cbz-Cl.[5] During deprotection by catalytic hydrogenolysis with an insufficient hydrogen source, a side reaction can occur, generating N-benzyl-protected tertiary amines.[5] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | N-(9-Fluorenylmethoxycarbonyl)-succinimide (Fmoc-OSu) or Fmoc-Cl | 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | High (commercial availability implies efficient synthesis) | ≥98% (HPLC)[6] | The formation of dibenzofulvene as a byproduct of deprotection can lead to side reactions with nucleophilic amino acid groups or polymerization.[7] |
Signaling Pathways and Experimental Workflows
The selection of a protecting group is often guided by the overall synthetic strategy, particularly the compatibility of its deprotection conditions with other functional groups in the molecule. This is known as an orthogonal protection strategy.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
The following workflow illustrates the general experimental process for the protection of 6-amino-1-hexanol.
Caption: General experimental workflow for the protection of 6-amino-1-hexanol.
Experimental Protocols
Detailed methodologies for the synthesis of the protected 6-amino-1-hexanol derivatives are provided below.
Protocol 1: Synthesis of this compound (TFA-protected)
This protocol is adapted from a general procedure for the trifluoroacetylation of primary amines using ethyl trifluoroacetate.
Materials:
-
6-Amino-1-hexanol
-
Ethyl trifluoroacetate
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-amino-1-hexanol (1.0 eq) in methanol.
-
Add triethylamine (1.1 eq) to the solution.
-
Add ethyl trifluoroacetate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate (Boc-protected)[9]
Materials:
-
6-Amino-1-hexanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methylene chloride (CH₂Cl₂)
-
Ice bath
Procedure:
-
Dissolve 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of methylene chloride.
-
Chill the solution in an ice bath to 5 °C.
-
Add 98 mL (93.1 g, 0.43 mole) of di-tert-butyl dicarbonate over 5 minutes.
-
Remove the ice bath and stir the mixture at room temperature overnight.
-
Remove the solvent in vacuo to obtain the crude product as a pale solid. The reported crude yield is 92.5 g (~99%).
Protocol 3: Synthesis of Benzyl N-(6-hydroxyhexyl)carbamate (Cbz-protected) - Method A[10]
Materials:
-
6-Amino-1-hexanol
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-amino-1-hexanol (25.6 g, 220.0 mmol) and sodium carbonate (40.5 g, 380.0 mmol) in a mixture of 1,4-dioxane (1000 mL) and water (200 mL).
-
Add benzyl chloroformate (54.6 mL, 380.0 mmol) to this mixture.
-
Stir at room temperature for 12 hours.
-
Quench the reaction with water (400 mL) and extract with ethyl acetate (2 x 300 mL).
-
Dry the combined ethyl acetate layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallize the residue from 50% acetone in hexane to yield the product as a white solid (47.2 g, 86% yield).[]
Protocol 4: Synthesis of Benzyl N-(6-hydroxyhexyl)carbamate (Cbz-protected) - Method B[10]
Materials:
-
6-Amino-1-hexanol
-
2 M Aqueous sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Light petroleum
Procedure:
-
Cool a solution of 6-amino-1-hexanol (3.67 g, 31.3 mmol) in 2 M aqueous sodium hydroxide (15.8 cm³, 31.3 mmol NaOH) to 0 °C in an ice bath.
-
Add benzyl chloroformate (4.7 cm³, 31.3 mmol) over a period of 10 minutes.
-
Remove the ice bath and stir the reaction mixture for a further 1 hour.
-
Add distilled water (100 cm³) and extract the product with dichloromethane (3 x 150 cm³).
-
Wash the combined organic fractions successively with 1 M HCl (100 cm³), saturated aqueous NaHCO₃ (100 cm³), and distilled water (100 cm³).
-
Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.
-
Crystallize the product from ethyl acetate-light petroleum to give a solid (6.82 g, 87% yield).[]
Protocol 5: Synthesis of 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate (Fmoc-protected)
While a specific public-domain protocol with yield for the Fmoc protection of 6-amino-1-hexanol was not found, the following is a general and widely used procedure for the Fmoc protection of primary amines.
Materials:
-
6-Amino-1-hexanol
-
N-(9-Fluorenylmethoxycarbonyl)-succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
1,4-Dioxane and Water, or Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using Fmoc-OSu):
-
Dissolve 6-amino-1-hexanol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature.
-
Remove the 1,4-dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Conclusion
The selection of an appropriate amine protecting group for 6-amino-1-hexanol is a critical decision that impacts the overall efficiency and success of a synthetic route. The Boc and Cbz protecting groups offer well-documented, high-yielding protocols for the protection of 6-amino-1-hexanol. The Fmoc group, while commercially available in its protected form with 6-amino-1-hexanol, provides a valuable orthogonal strategy due to its base-lability. The Trifluoroacetyl group presents a readily cleavable option under mild basic conditions.
Researchers must consider the stability of the protecting group towards subsequent reaction conditions and the orthogonality of its deprotection step. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.
References
- 1. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. 6-(Z-Amino)-1-hexanol = 98.0 17996-12-2 [sigmaaldrich.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. chemimpex.com [chemimpex.com]
- 7. total-synthesis.com [total-synthesis.com]
A Head-to-Head Battle of Bifunctional Linkers: Benchmarking N-(6-Hydroxyhexyl)trifluoroacetamide
In the intricate world of bioconjugation and solid-phase synthesis, the choice of a bifunctional linker is a critical decision that can significantly impact the efficiency, yield, and purity of the final product. N-(6-Hydroxyhexyl)trifluoroacetamide, a molecule featuring a hydroxyl group and a trifluoroacetamide-protected amine, offers a unique set of properties for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound against commercially available alternative reagents, supported by key chemical principles and generalized experimental protocols.
Introduction to this compound and Its Alternatives
This compound is a heterobifunctional linker.[1][2] Its structure consists of a six-carbon aliphatic chain that provides a flexible spacer. At one end, a primary hydroxyl group is available for reactions such as esterification, etherification, or activation for coupling to various substrates. At the other end, a primary amine is protected by a trifluoroacetyl (TFA) group.
The trifluoroacetyl protecting group is a key feature of this molecule. It is known for its stability in acidic conditions and its lability under mild basic or reductive conditions.[3] This characteristic allows for orthogonal protection strategies in complex multi-step syntheses, particularly in peptide and oligonucleotide chemistry.[4][5]
Commercially available alternatives to this compound for similar applications generally fall into two categories:
-
Linkers with alternative amine-protecting groups: These molecules will have a similar hydroxyl and amine bifunctionality but utilize different protecting groups for the amine, such as the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Unprotected bifunctional linkers: Molecules like 6-Amino-1-hexanol offer the same core structure without any protecting groups.[6] These are often used in applications where selective protection is not required or when the reactivity of the amine and hydroxyl groups can be controlled by other means.
Performance Comparison: A Data-Driven Overview
Table 1: Comparison of Amine Protecting Groups in Bifunctional Linkers
| Feature | This compound (TFA-protected) | 6-(Boc-amino)-1-hexanol (Boc-protected) | 6-(Fmoc-amino)-1-hexanol (Fmoc-protected) | 6-Amino-1-hexanol (Unprotected) |
| Protecting Group | Trifluoroacetyl (TFA) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | None |
| Deprotection Condition | Mild base (e.g., 0.1-0.2 M NaOH, K2CO3/MeOH/H2O, NH3/MeOH) or reduction (NaBH4/EtOH)[3] | Strong acid (e.g., Trifluoroacetic Acid (TFA) in DCM)[7][8] | Base (e.g., 20% Piperidine in DMF)[7][8] | Not Applicable |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trityl)[4] | Orthogonal to base-labile groups (e.g., Fmoc) | Orthogonal to acid-labile groups (e.g., Boc, Trityl)[7] | Not Applicable |
| Stability | Stable to strong acids[4] | Stable to bases | Stable to acids | Reactive amine |
| Typical Application | Solid-phase peptide synthesis, bioconjugation requiring orthogonal protection | Solid-phase peptide synthesis (Boc strategy), general organic synthesis | Solid-phase peptide synthesis (Fmoc strategy), bioconjugation | Surface modification, general bioconjugation |
| Advantages | Mild deprotection, high stability to acids | Well-established in SPPS, stable to a wide range of reagents | Very mild deprotection, compatible with sensitive sequences | Cost-effective, no deprotection step needed |
| Disadvantages | Can be cleaved by strong bases | Requires strong, corrosive acid for removal | Not stable to some amines | Lacks selectivity in reactions involving the amine and hydroxyl groups |
Table 2: Chemical Reactivity of Functional Groups
| Functional Group | Reagent | Linkage Formed |
| Hydroxyl (-OH) | Carboxylic acids (with activating agents like EDC, DCC), Acid chlorides, Anhydrides | Ester |
| Isocyanates | Urethane | |
| Alkyl halides (under basic conditions) | Ether | |
| Phosphoramidites | Phosphite ester | |
| Amine (-NH2) (after deprotection) | Activated esters (e.g., NHS esters) | Amide |
| Carboxylic acids (with activating agents) | Amide | |
| Isothiocyanates | Thiourea | |
| Aldehydes/Ketones (reductive amination) | Amine |
Experimental Protocols
The following are generalized protocols for the use of this compound in common applications.
Protocol 1: Immobilization of this compound onto a Carboxyl-Functionalized Surface
Objective: To covalently attach the linker to a surface (e.g., magnetic beads, microplate) for subsequent biomolecule immobilization.
Materials:
-
Carboxyl-functionalized solid support
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Quenching Buffer (e.g., 1 M Ethanolamine, pH 8.5)
Procedure:
-
Surface Activation:
-
Wash the carboxyl-functionalized support with Activation Buffer.
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add the EDC/NHS solution to the support and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash the activated support with Coupling Buffer.
-
-
Linker Coupling:
-
Dissolve this compound in Coupling Buffer to a final concentration of 5-10 mg/mL.
-
Add the linker solution to the activated support and incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Remove the unreacted linker solution.
-
Add Quenching Buffer to the support and incubate for 30-60 minutes to block any remaining active sites.
-
-
Final Washes:
-
Wash the support extensively with Wash Buffer and store in an appropriate buffer at 4°C.
-
Protocol 2: Deprotection of the Trifluoroacetyl Group
Objective: To expose the primary amine for subsequent conjugation.
Materials:
-
Linker-modified support from Protocol 1
-
Deprotection Buffer (e.g., 0.1 M Sodium Hydroxide or 1 M Ammonia in Methanol)
-
Neutralization Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Wash the support with the solvent used for the deprotection buffer (e.g., water or methanol).
-
Add the Deprotection Buffer to the support and incubate for 1-2 hours at room temperature.
-
Wash the support thoroughly with the deprotection solvent followed by Neutralization Buffer.
-
The support now has a terminal primary amine and is ready for conjugation to a biomolecule.
Visualizing the Chemistry: Workflows and Pathways
Caption: General workflow for surface immobilization and bioconjugation.
Caption: Simplified deprotection of the trifluoroacetyl group.
Caption: Orthogonality of TFA and Boc protecting groups.
Conclusion
This compound is a valuable bifunctional linker for applications requiring orthogonal protection strategies. Its key advantage lies in the stability of the trifluoroacetyl group to acidic conditions, allowing for the selective deprotection of other acid-labile groups like Boc in the same molecule. The deprotection of the TFA group itself is achieved under mild basic or reductive conditions, preserving the integrity of sensitive biomolecules.
When compared to alternatives, the choice of linker ultimately depends on the specific synthetic route and the other functional groups present in the molecule. For straightforward conjugations where selectivity is not a concern, unprotected linkers like 6-Amino-1-hexanol may be more cost-effective. For syntheses requiring acid-lability, Boc-protected linkers are the standard. However, for complex, multi-step syntheses where an acid-stable, base-labile protecting group is needed, this compound presents a compelling and robust option. This guide provides the foundational information for researchers to make an informed decision based on the chemical principles governing these versatile reagents.
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Reproducibility: A Comparative Guide to Experiments Utilizing N-(6-Hydroxyhexyl)trifluoroacetamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental approaches involving N-(6-Hydroxyhexyl)trifluoroacetamide, a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and as a linker in solid-phase synthesis. By presenting quantitative data, detailed protocols, and clear visual workflows, this document aims to enhance experimental design and ensure reliable outcomes.
This compound serves as a key building block, featuring a trifluoroacetamide-protected amine at one end and a terminal hydroxyl group at the other. The trifluoroacetyl (TFA) protecting group offers the advantage of stability under certain conditions and can be removed under specific basic conditions, providing an orthogonal protection strategy in multi-step syntheses. The terminal hydroxyl group allows for subsequent reactions, such as attachment to surfaces or further chemical modifications.
Performance Comparison: Amine Protection and Linker Functionality
The utility of this compound can be assessed in two primary contexts: as a protecting group for the hexylamino moiety and as a linker for surface immobilization or bioconjugation. Reproducibility in these applications is critically dependent on the reaction conditions for both the protection (trifluoroacetylation) and deprotection steps, as well as the subsequent reaction of the terminal hydroxyl group.
While direct, side-by-side comparative studies on the reproducibility of this compound are not extensively documented in publicly available literature, we can construct a comparative framework based on established principles of amine protection and linker chemistry. Alternatives to the trifluoroacetamide group for amine protection include the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. For bifunctional linking applications, various polyethylene glycol (PEG) and other alkyl-based linkers with different reactive functionalities are common.
| Protecting Group / Linker | Protection/Activation Method | Deprotection/Reaction Conditions | Typical Yield Range | Key Considerations for Reproducibility |
| This compound | Reaction of 6-amino-1-hexanol with trifluoroacetic anhydride or ethyl trifluoroacetate. | Mild base (e.g., NaOH, K₂CO₃ in methanol/water), NaBH₄ in THF/EtOH. | >95% (synthesis of the molecule) | Precise control of pH and temperature during deprotection is crucial to avoid side reactions. Purity of the starting material is essential. |
| Boc-protected 6-amino-1-hexanol | Reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O). | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane). | >90% | Anhydrous conditions for deprotection are often necessary to prevent side reactions. Careful neutralization post-deprotection is required. |
| Fmoc-protected 6-amino-1-hexanol | Reaction of 6-amino-1-hexanol with Fmoc-Cl or Fmoc-OSu. | Base (e.g., 20% piperidine in DMF). | >90% | Complete removal of piperidine is necessary to prevent side reactions in subsequent steps. The dibenzofulvene byproduct can sometimes interfere with monitoring. |
| Amino-PEG-OH Linkers | Direct use of commercially available linkers. | N/A (amine and hydroxyl are typically free) | N/A | Purity and defined length of the PEG linker are critical for reproducibility. Potential for polydispersity in some commercial sources. |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound, adherence to detailed and validated protocols is essential. Below are methodologies for the synthesis of the molecule and a general protocol for its use in surface immobilization.
Synthesis of this compound
This protocol describes the synthesis of this compound from 6-amino-1-hexanol.
Materials:
-
6-amino-1-hexanol
-
Ethyl trifluoroacetate
-
Triethylamine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-amino-1-hexanol (1 equivalent) in methanol.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Surface Immobilization of a Biomolecule using this compound
This protocol outlines a general procedure for immobilizing a biomolecule onto a surface functionalized with this compound. This involves deprotection of the amine followed by activation of the surface hydroxyl groups for reaction with the biomolecule.
Materials:
-
Substrate functionalized with this compound
-
0.1 M Sodium hydroxide in methanol/water
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Biomolecule with a primary amine group
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deprotection: Immerse the functionalized substrate in a solution of 0.1 M sodium hydroxide in methanol/water for 1-2 hours to cleave the trifluoroacetyl group, exposing the primary amine.
-
Rinse the substrate thoroughly with deionized water and then with anhydrous DMF.
-
Activation: Immerse the substrate in a solution of N,N'-disuccinimidyl carbonate in anhydrous DMF for 4-6 hours at room temperature to activate the terminal hydroxyl groups, forming an NHS ester.
-
Rinse the substrate with anhydrous DMF to remove excess activating agent.
-
Immobilization: Immerse the activated substrate in a solution of the biomolecule in PBS (pH 7.4) and incubate for 12-24 hours at 4°C.
-
Rinse the substrate with PBS to remove non-covalently bound biomolecules.
-
Block any remaining active sites by incubating with a solution of bovine serum albumin (BSA) or ethanolamine.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the synthesis and a typical application workflow.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for biomolecule immobilization.
Signaling Pathways and Logical Relationships
The use of this compound is part of a broader strategy in bioconjugation and material science that relies on a series of logical chemical steps. The following diagram illustrates the decision-making process and chemical transformations involved.
Caption: Decision pathway for using a bifunctional linker.
Performance of Trifluoro-Functionalized Biomaterials: An In-Vitro vs. In-Vivo Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of biomaterials modified with trifluoro-functional groups. Due to a lack of available data on N-(6-Hydroxyhexyl)trifluoroacetamide, this guide presents a comparative analysis of a structurally related fluorinated polymer, poly[bis(trifluoroethoxy) phosphazene] (TFE), and its crosslinkable derivative (X-OFP), to provide insights into the evaluation of such materials.
The modification of biomaterial surfaces with fluorine-containing compounds is a strategy employed to enhance biocompatibility, reduce thrombogenicity, and improve the overall performance of medical devices. The trifluoroacetyl group, in particular, is of interest due to its potential to create non-fouling surfaces. This guide provides a framework for comparing the in-vitro and in-vivo performance of such modified materials, using a fluorinated polyphosphazene as a case study.
In-Vitro vs. In-Vivo Performance Comparison
A study focusing on fluorinated polyphosphazene coatings for blood-contacting medical devices highlights the importance of both in-vitro and in-vivo evaluations. The research compared the established biomaterial, poly[bis(trifluoroethoxy) phosphazene] (TFE), with a novel crosslinkable version, poly[bis(octafluoropentoxy) phosphazene] with allylphenoxy side groups (X-OFP). The aim was to improve mechanical properties while maintaining the excellent biocompatibility of TFE.[1]
Quantitative Performance Data
The following tables summarize the key findings from the comparative study, showcasing the performance metrics of TFE and X-OFP coatings on central venous catheters.
Table 1: In-Vitro Performance Metrics
| Parameter | TFE Coating | X-OFP Coating | Uncoated Control |
| Adhesion Strength (ASTM D3359) | Poor | Excellent | N/A |
| Thrombogenicity (Activated Clotting Time, ACT) | Significantly Prolonged | Significantly Prolonged | Normal |
| Platelet Adhesion (SEM analysis) | Minimal | Minimal | Extensive |
| Hemolysis Rate (%) | < 2% | < 2% | > 5% |
Table 2: In-Vivo Performance Metrics (Canine Model)
| Parameter | TFE Coated Catheter | X-OFP Coated Catheter | Uncoated Catheter |
| Thrombus Formation (g) | Significantly Reduced | Significantly Reduced | Significant |
| Inflammatory Response (Histology) | Mild | Mild | Moderate to Severe |
| Coating Stability (Post-implantation) | Delamination observed | Intact | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the performance of the fluorinated polyphosphazene coatings.
In-Vitro Adhesion Strength Test
The adhesion of the TFE and X-OFP coatings to the catheter substrate was evaluated using the ASTM D3359 standard test method. This involved making a series of cuts in a grid pattern through the coating, applying a pressure-sensitive tape over the grid, and then rapidly pulling the tape off. The grid area was then inspected for any coating removal, and the adhesion was rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
In-Vitro Thrombogenicity Assessment
The thrombogenicity of the coated and uncoated surfaces was assessed by measuring the activated clotting time (ACT). Freshly drawn whole blood was exposed to the material surfaces, and the time taken for clot formation was recorded using an automated ACT machine. Longer clotting times indicate a less thrombogenic surface.
In-Vivo Biocompatibility and Antithrombogenic Performance
Central venous catheters, both coated and uncoated, were implanted into a canine model. After a predetermined period, the catheters were explanted, and the amount of thrombus formation was quantified by weight. The surrounding tissue was also harvested for histological analysis to assess the inflammatory response. The stability of the coatings post-implantation was examined using scanning electron microscopy (SEM).
Visualizing Experimental Workflows
Diagrams illustrating the experimental processes can aid in understanding the methodological approach.
Signaling Pathways and Logical Relationships
The primary mechanism by which fluorinated surfaces like TFE and X-OFP are thought to reduce thrombogenicity is by minimizing protein adsorption, particularly fibrinogen, which is a key step in the coagulation cascade.
Conclusion
The comparative study of TFE and X-OFP coatings demonstrates that while both materials exhibit excellent in-vitro and in-vivo biocompatibility in terms of low thrombogenicity and mild inflammatory response, the enhanced mechanical stability of the crosslinkable X-OFP formulation addresses a key limitation of the original TFE material.[1] This highlights the critical need to evaluate both the biological and mechanical performance of biomaterial coatings in both laboratory and physiological environments to predict their clinical success. For novel materials like this compound, a similar comprehensive evaluation would be necessary to ascertain their potential for biomedical applications.
References
Safety Operating Guide
Proper Disposal of N-(6-Hydroxyhexyl)trifluoroacetamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat N-(6-Hydroxyhexyl)trifluoroacetamide as a halogenated organic hazardous waste. Disposal must comply with all local, state, and federal regulations. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.
This guide provides essential safety and logistical information for the proper disposal of this compound, a fluorinated aminated alcohol commonly used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. The following steps outline the general procedure:
-
Waste Identification and Classification:
-
This compound is classified as a halogenated organic compound .
-
It should be considered hazardous waste due to its potential for skin, eye, and respiratory irritation.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[1][2] The disposal costs for halogenated waste are often significantly higher, and mixing can create complex and dangerous waste streams.[1]
-
Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, oxidizers, and heavy metals.[3]
-
-
Waste Collection and Containerization:
-
Use a designated, clearly labeled, and compatible waste container. The container should be in good condition with a secure, tight-fitting lid.
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[1][4] Do not use abbreviations.
-
If collecting a solution of the compound, also indicate the solvent and the approximate concentration.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store the container in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents as per your labeled container.
-
Your EHS office will coordinate with a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration.[5][6]
-
Quantitative Data and Disposal Considerations
While specific quantitative limits for the disposal of this compound are determined by regulations that vary by location, the following table summarizes key data points relevant to its classification and disposal.
| Parameter | Value/Information | Disposal Implication |
| Chemical Classification | Halogenated Organic Compound | Must be segregated from non-halogenated waste streams.[1][2] |
| GHS Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | Warrants handling as hazardous waste. |
| GHS Disposal Code | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[6][7][8] |
| Primary Disposal Method | High-Temperature Incineration | Effective for the destruction of halogenated organic compounds.[5][6] |
| Thermal Decomposition | Can release toxic gases such as hydrogen fluoride and oxides of nitrogen. | Incineration must be carried out in facilities with appropriate flue gas scrubbing capabilities. |
| Environmental Hazards | Per- and polyfluoroalkyl substances (PFAS), to which this compound is related, are known for their environmental persistence. | Landfilling is not a preferred method as it contains the substance without destroying it.[5] Do not dispose of down the drain or in regular trash. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling N-(6-Hydroxyhexyl)trifluoroacetamide
Essential Safety and Handling Guide for N-(6-Hydroxyhexyl)trifluoroacetamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are outlined below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Caption: Hazard classification for this compound.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for low volumes).[2] | Prevents skin contact which can cause irritation. |
| Eye Protection | Safety goggles with side-shields or a face shield.[3] | Protects eyes from airborne powder and potential splashes. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (N95) or NIOSH/MSHA approved respirator is required if ventilation is inadequate or when handling large quantities.[3] | Prevents inhalation of the powder which may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is crucial for safe handling. All operations involving the powdered form of this chemical should be conducted within a certified chemical fume hood.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
